molecular formula C50H99NO3 B1164738 N-Dotriacontanoyl-D-erythro-sphingosine

N-Dotriacontanoyl-D-erythro-sphingosine

Cat. No.: B1164738
M. Wt: 762
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Dotriacontanoyl-D-erythro-sphingosine is a synthetic ultra-long chain ceramide designed for advanced biophysical and dermatological research. This compound features a saturated C32:0 (dotriacontanoyl) N-acyl chain attached to the D-erythro-sphingosine backbone, a stereochemistry that is native to all mammalian sphingolipids . Ceramides with ultra-long acyl chains (C28-C36) are essential structural components of the stratum corneum, the outermost layer of the skin, where they are critical for forming the impermeable lipid barrier that prevents excessive water loss and protects against environmental threats . In research models, ceramides like N-Dotriacontanoyl-D-erythro-sphingosine are fundamental for assembling the skin's characteristic long periodicity phase (LPP), a unique lamellar structure with a repeat spacing of approximately 13 nm that is crucial for optimal barrier function . The exceptionally long acyl chain promotes the formation of highly rigid and crystalline lipid domains, which are indispensable for the low permeability of the skin barrier. Studies on related ultra-long chain ceramides, such as Cer[EOS] which also contains a C32 acyl chain, reveal that these molecules exhibit surprising molecular dynamics, with specific segments like the sphingosine moiety remaining highly mobile at skin temperature, creating a layered structure of alternating rigid and fluid regions . This sophisticated architecture is believed to provide the simultaneous rigidity needed for low permeability and the fluidity required for membrane elasticity and the accommodation of enzymes or antimicrobial peptides . This high-purity ceramide is an indispensable tool for scientists investigating the architecture and dynamics of the skin lipid barrier, the pathogenesis of skin diseases like ichthyosis, and the design of novel topical therapeutic and cosmetic formulations aimed at restoring a healthy skin barrier. It is also valuable for more fundamental studies on model membrane systems and lipid rafts. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C50H99NO3

Molecular Weight

762

Appearance

Unit:5 mgSolvent:nonePurity:98+%Physical solid

Synonyms

N-C32:0-D-erythro-Ceramide

Origin of Product

United States

Foundational & Exploratory

C32 Ceramide (d18:1/32:0): Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, biosynthetic pathways, biophysical properties, and analytical characterization of C32 Ceramide (d18:1/32:0) , an ultra-long-chain sphingolipid critical for epidermal barrier function and reproductive biology.

Technical Guide for Researchers and Drug Development Professionals

Executive Summary

C32 Ceramide (N-dotriacontanoylsphingosine) is a bioactive Ultra-Long-Chain Ceramide (ULC-Cer) . Unlike canonical long-chain ceramides (C16–C24) involved in apoptosis and insulin resistance, C32 ceramide serves primarily as a structural architect in the formation of the Cornified Lipid Envelope (CLE) in the skin and the stabilization of tight junctions in the retina and testes. Its synthesis requires a specialized enzymatic handshake between ELOVL4 (elongation) and CerS3 (acylation). Deficiencies in this lipid species are directly linked to ichthyosis, neonatal lethality due to transepidermal water loss, and specific forms of macular dystrophy.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

C32 ceramide consists of a sphingosine backbone (d18:1) acylated with a dotriacontanoic acid (32:0) fatty acid chain.[1][2][3][4][5][6][7] Its extreme hydrophobicity dictates its unique role in membrane interdigitation.

Table 1: Chemical Specifications
PropertyData
Common Name C32 Ceramide (d18:1/32:[8]0)
IUPAC Name N-[(1S,2R,3E)-1,3-dihydroxyoctadec-4-en-2-yl]dotriacontanamide
CAS Number 34227-73-1
Molecular Formula C₅₀H₉₉NO₃
Molecular Weight 762.33 g/mol
Lipid Class Sphingolipids > Ceramides > Ultra-Long-Chain Ceramides (ULC-Cers)
LogP (Predicted) > 20 (Extreme hydrophobicity)
Phase Behavior High melting point (>90°C est.); forms rigid orthorhombic phases in membranes.
Solubility Insoluble in water. Soluble in Chloroform:Methanol (2:1) with heating; THF.

Biosynthesis: The ELOVL4-CerS3 Axis

The synthesis of C32 ceramide is restricted to specific tissues (keratinocytes, germ cells) due to the requirement for two rate-limiting enzymes: ELOVL4 and CerS3 .

Mechanistic Pathway

Standard housekeeping elongases (ELOVL1/6) can only elongate fatty acids up to C26. The production of C32 requires ELOVL4 (Elongation of Very Long Chain Fatty Acids Protein 4), which extends C26-CoA to C32-CoA. Subsequently, Ceramide Synthase 3 (CerS3) is the only synthase capable of accepting these bulky C32-CoA substrates to acylate the sphingoid base.

Pathway Visualization

The following diagram illustrates the obligate cooperation between ELOVL4 and CerS3.

Biosynthesis Palmitate Palmitate (C16:0) ELOVL1 ELOVL1/3/7 Palmitate->ELOVL1 C26_CoA Hexacosanoyl-CoA (C26:0) ELOVL4 ELOVL4 (Rate Limiting) C26_CoA->ELOVL4 C32_CoA Dotriacontanoyl-CoA (C32:0) CerS3 CerS3 (Specificity Determinant) C32_CoA->CerS3 Sphinganine Sphinganine Sphinganine->CerS3 DHCer C32 Dihydroceramide DES1 DES1 (Desaturase) DHCer->DES1 Cer32 C32 Ceramide (d18:1/32:0) ELOVL1->C26_CoA ELOVL4->C32_CoA Unique Step CerS3->DHCer DES1->Cer32

Caption: The ELOVL4-CerS3 biosynthetic axis. ELOVL4 is required to surpass the C26 chain length barrier, while CerS3 is the exclusive synthase for ULC-ceramides.

Biological Functions & Biophysics

Membrane Interdigitation and Barrier Function

In the stratum corneum, C32 ceramide does not merely form a bilayer; its ultra-long chain spans the entire lipid bilayer and interdigitates with the opposing leaflet. This molecular riveting creates a highly ordered, impermeable "orthorhombic" lipid phase essential for preventing water loss (TEWL) and pathogen entry.

  • Skin: C32 ceramide is often further processed into ω-O-acylceramides (e.g., binding linoleic acid), which covalently attach to involucrin, forming the Cornified Lipid Envelope.

  • Retina: ELOVL4-derived ULC-Cers stabilize tight junctions in retinal pigment epithelium.[1][9]

  • Testis: Essential for the stability of sperm head membranes during maturation.

Pathology
  • Ichthyosis: Loss of function in CERS3 or ELOVL4 leads to a deficiency in C32 ceramide, causing congenital ichthyosis and neonatal lethality in mouse models due to rapid dehydration.

  • Stargardt-like Macular Dystrophy (STGD3): Caused by ELOVL4 mutations, leading to a lack of ULC-PUFAs and ULC-Cers in the retina.

Analytical Protocol: LC-MS/MS Quantification

Quantifying C32 ceramide is challenging due to its poor solubility and tendency to stick to plastic surfaces. Standard lipid extraction protocols (e.g., Folch) may result in poor recovery unless modified.

Sample Preparation (Modified Bligh-Dyer)

Objective: Maximize recovery of hydrophobic ULC-lipids.

  • Homogenization: Homogenize tissue (10 mg) in 200 µL PBS.

  • Lysis: Add 750 µL Chloroform:Methanol (1:2) containing internal standard (e.g., C24:0-d4 Ceramide; Note: C32 deuterated standards are rare, C24 is the closest surrogate).

  • Incubation: Vortex and incubate at 48°C for 30 mins (Heat is critical to solubilize C32).

  • Phase Separation: Add 250 µL Chloroform and 250 µL water. Centrifuge at 12,000 x g for 5 mins.

  • Collection: Collect the lower organic phase. Re-extract the aqueous phase with 500 µL Chloroform to improve recovery.

  • Drying: Evaporate under nitrogen stream. Reconstitute in Chloroform:Methanol (1:1) immediately before injection. Do not use high-aqueous mobile phase for reconstitution.

LC-MS/MS Conditions

System: UPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S). Column: C8 or C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm). Column Temp: 60°C (High temperature reduces peak tailing for ULC lipids).

ParameterSetting
Mobile Phase A 60:40 Acetonitrile:Water + 10mM Ammonium Formate + 0.1% Formic Acid
Mobile Phase B 90:10 Isopropanol:Acetonitrile + 10mM Ammonium Formate + 0.1% Formic Acid
Gradient Start 40% B; Ramp to 99% B over 10 mins; Hold 99% B for 3 mins.
Flow Rate 0.4 mL/min
MRM Transitions

Use Positive Electrospray Ionization (ESI+).

AnalytePrecursor Ion (m/z) [M+H]+Product Ion (m/z) [Sphingosine-H2O]+
C32 Ceramide 762.7 264.3
C24:0-d4 Cer (IS) 654.6268.3

Visualization of Analytical Workflow

LCMS_Workflow Sample Biological Sample (Skin/Plasma) Extraction Extraction CHCl3:MeOH (1:2) Incubate @ 48°C Sample->Extraction PhaseSep Phase Separation Collect Lower Organic Phase Extraction->PhaseSep Recon Reconstitution 100% Organic Solvent (Avoid Aqueous) PhaseSep->Recon LC UPLC Separation C18 Column @ 60°C Isopropanol Gradient Recon->LC MS MS/MS Detection MRM: 762.7 -> 264.3 LC->MS

Caption: Optimized workflow for C32 Ceramide quantification. Note the heating step during extraction and high column temperature to prevent precipitation.

References

  • Mizutani, Y., et al. (2013). "Cooperative Synthesis of Ultra Long-Chain Fatty Acid and Ceramide during Keratinocyte Differentiation."[10] PLOS ONE. Link

  • Jennemann, R., et al. (2012). "Loss of ceramide synthase 3 causes lethal skin barrier disruption." Human Molecular Genetics. Link

  • Kady, N. M., et al. (2018). "ELOVL4-Mediated Production of Very Long-Chain Ceramides Stabilizes Tight Junctions and Prevents Diabetes-Induced Retinal Vascular Permeability."[1][9] Diabetes.[1][3][9][11] Link

  • Vasquez-Robinet, C., et al. (2018). "Very long chain ceramides production mediated by ELOVL4 stabilizes tight junctions."[1] Investigative Ophthalmology & Visual Science. Link

  • Cayman Chemical. "C32 Ceramide (d18:1/32:0) Product Information." Link

Sources

Technical Guide: N-Dotriacontanoyl-D-erythro-sphingosine (C32 Ceramide)

[1]

Executive Summary

N-Dotriacontanoyl-D-erythro-sphingosine, commonly referred to as C32 Ceramide (d18:1/32:0) , is a bioactive sphingolipid belonging to the class of Very-Long-Chain Ceramides (VLC-Cers).[1] Unlike ubiquitous long-chain ceramides (e.g., C16, C18) which often mediate apoptosis, VLC-Cers like C32 are critical structural components of the epidermal water barrier and are implicated in cell proliferation and differentiation.[1] This guide details its physicochemical identity, biological function, synthesis, and analytical protocols.

Identity & Nomenclature

C32 Ceramide consists of a sphingosine backbone (d18:1) N-acylated with dotriacontanoic acid (C32:0).[1] Its extreme hydrophobicity dictates specific handling requirements for solubilization and analysis.

Table 1: Chemical Identity
PropertyDetail
Common Name C32 Ceramide (d18:1/32:[1]0)
Systematic Name N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]dotriacontanamide
CAS Number 34227-73-1
Synonyms N-dotriacontanoylsphingosine; Cer(d18:1/32:0); N-Dotriacontanoyl-D-sphingosine
Molecular Formula C50H99NO3
Molecular Weight 762.33 g/mol
SMILES CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N\C=C\CCCCCCCCCCCCC

Physicochemical Profile

Understanding the physical state of C32 Ceramide is prerequisite for reproducible experimentation.

  • Solubility:

    • Water: Practically insoluble.[1]

    • Chloroform:Methanol (2:1): Soluble (Standard solvent for storage).[1]

    • DMSO/Ethanol: Soluble only upon heating (>50°C) and sonication.

    • Note: Due to the 32-carbon acyl chain, this lipid exhibits strong van der Waals interactions, leading to rapid precipitation in aqueous buffers if not complexed (e.g., with BSA or in liposomes).

  • Melting Point: High melting solid.[1] While specific empirical data for pure C32 is sparse, homologous series trends indicate a phase transition temperature (

    
    ) likely exceeding 90°C.
    
  • Stability: Stable in organic solvents at -20°C for >1 year.[1] Susceptible to acid/base hydrolysis of the amide bond and oxidation of the sphingosine double bond.

Biological Significance

The chain length of ceramides acts as a "molecular switch" for their biological function.

Skin Barrier Function

C32 Ceramide is a vital component of the Stratum Corneum (SC) .

  • Corneocyte Lipid Envelope (CLE): VLC-Cers, including C32, are precursors to

    
    -hydroxyceramides that covalently bind to involucrin and loricrin proteins, forming the CLE scaffold.[1]
    
  • Lamellar Organization: It participates in the Long Periodicity Phase (LPP) (~13 nm), essential for the skin's impermeability to water. Reduction in VLC-Cers is a hallmark of atopic dermatitis and psoriasis [1].[1]

Signaling Pathways

Contrasting with C16-Ceramide (pro-apoptotic), VLC-Cers (C24-C32) are often associated with:

  • Proliferation: Promotion of keratinocyte differentiation.[1]

  • Protection: Counteracting the apoptotic signals of shorter-chain ceramides.[1]

Diagram 1: Role in Skin Barrier Architecture

SkinBarrierSubstrateSphingosine + C32-CoAC32CerC32 Ceramide(d18:1/32:0)Substrate->C32CerCerS3 (Ceramide Synthase 3)OmegaOHω-OH-C32-CeramideC32Cer->OmegaOHCYP4F22 (Hydroxylation)LPPLong Periodicity Phase(Intercellular Lipids)C32Cer->LPPSelf-AssemblyEOSAcylCer (EOS)(Esterified Omega-Hydroxy)OmegaOH->EOSPNPLA1 (Transacylase)CLECorneocyte Lipid Envelope(Covalently Bound)EOS->CLETransglutaminase 1(Covalent Link to Proteins)BarrierFunctional Skin Barrier(Water Retention)CLE->BarrierLPP->Barrier

Caption: Pathway illustrating the processing of C32 Ceramide into structural barrier components (CLE and LPP).[1]

Synthesis & Sourcing

For research applications requiring high purity (>99%), chemical synthesis via N-acylation is the standard.[1]

Protocol: N-Acylation of Sphingosine

Principle: Selective acylation of the amino group of D-erythro-sphingosine with Dotriacontanoic acid using a coupling agent to prevent O-acylation.[1]

  • Reagents: D-erythro-sphingosine, Dotriacontanoic acid, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole), Triethylamine.[1]

  • Solvent: Dichloromethane (DCM) or THF.[1]

  • Procedure:

    • Dissolve Dotriacontanoic acid (1.1 eq) in DCM.

    • Add EDC (1.2 eq) and HOBt (1.2 eq) to activate the carboxylic acid (stir 30 min).

    • Add D-erythro-sphingosine (1.0 eq) and Triethylamine (2.0 eq).[1]

    • Stir at room temperature for 12-24 hours.

    • Purification: Flash column chromatography (Silica gel, CHCl3:MeOH gradient).[1]

Diagram 2: Chemical Synthesis Workflow

SynthesisSphD-erythro-SphingosineCouplingAmide Coupling(DCM, Et3N, RT)Sph->CouplingFADotriacontanoic Acid(C32:0)ActivationActivation(EDC/HOBt)FA->ActivationActivation->CouplingCrudeCrude C32 CeramideCoupling->CrudePurificationFlash Chromatography(CHCl3/MeOH)Crude->PurificationFinalPure C32 Ceramide(>99%)Purification->Final

Caption: Synthetic route for generating high-purity C32 Ceramide via carbodiimide coupling.

Analytical Methodologies

Quantification of C32 Ceramide in biological matrices (plasma, tissue) requires LC-MS/MS due to its low abundance and lack of chromophores.[1]

Extraction Protocol (Modified Folch)
  • Homogenization: Homogenize tissue in water.[1]

  • Lysis: Add Chloroform:Methanol (2:1 v/v) containing internal standard (e.g., C12-Ceramide).

  • Extraction: Vortex vigorously; centrifuge at 3000 x g.

  • Phase Separation: Collect lower organic phase.[1]

  • Drying: Evaporate under Nitrogen stream.

  • Reconstitution: Dissolve in Chloroform:Methanol (1:1) or LC mobile phase (requires sonication).[1]

LC-MS/MS Parameters
  • Column: C8 or C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm). Note: C8 is often preferred for VLC-Cers to reduce excessive retention time.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.[1]

  • Mobile Phase B: Methanol/Isopropanol (50:[1]50) + 0.1% Formic Acid.[1]

  • Ionization: ESI Positive Mode.

  • MRM Transition:

    • Precursor: m/z 762.7 [M+H]+[1]

    • Product: m/z 264.3 [Sphingosine backbone - H2O]+

Diagram 3: Analytical Workflow

AnalysisSampleBiological Sample(Skin/Plasma)ExtractLiquid-Liquid Extraction(CHCl3:MeOH 2:1)Sample->ExtractDryN2 EvaporationExtract->DryReconReconstitution(MeOH:IPA + Sonication)Dry->ReconLCUPLC Separation(C8 Column)Recon->LCMSMS/MS Detection(MRM 762.7 -> 264.3)LC->MS

Caption: Optimized LC-MS/MS workflow for the extraction and quantification of VLC-Ceramides.

References

  • BenchChem. Application Notes and Protocols for the Lipidomics Analysis of Very-Long-Chain Ceramides. Retrieved from [1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 137700204, N-Dotriacontanoyl-D-erythro-sphingosine.[1] Retrieved from [1]

  • Cayman Chemical. C32 Ceramide (d18:1/32:[1]0) Product Information & SDS. Retrieved from [1]

  • Jiang, H., et al. Development and validation of LC-MS/MS method for determination of very long acyl chain ceramides in human plasma.[1] Anal Bioanal Chem. Retrieved from [1]

  • Avanti Polar Lipids. Lactosyl(ß) Sphingosine (d18:1) and Ceramide Standards.[1][2] Retrieved from [1]

Technical Monograph: N-Dotriacontanoyl Sphingosine (C32 Ceramide)

Author: BenchChem Technical Support Team. Date: February 2026

Characterization, Biological Function, and Analytical Protocols

Executive Summary & Core Data

N-Dotriacontanoyl sphingosine , commonly designated as C32 Ceramide (d18:1/32:0) , is an ultra-long-chain sphingolipid essential for the structural integrity of the mammalian skin barrier.[1] Unlike shorter-chain ceramides involved in apoptosis signaling (e.g., C16), C32 ceramide functions primarily as a structural mortar in the stratum corneum, facilitating the dense orthorhombic packing required to prevent transepidermal water loss (TEWL).

Due to its extreme lipophilicity (


 chain), this molecule presents significant challenges in solubilization and detection. This guide provides the validated physicochemical data and experimental workflows required for its successful handling and quantification.
Physicochemical Identity
PropertyValueTechnical Note
Common Name C32 Ceramide (d18:1/32:[1][2][3]0)Nomenclature denotes sphingosine base (d18:1) and fatty acid tail (32:0).
Systematic Name N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]dotriacontanamideStereochemistry is critical for biological activity.
CAS Registry 34227-73-1 Primary identifier.[2][3]
Molecular Formula

High carbon count drives extreme hydrophobicity.
Average Molecular Weight 762.33 g/mol Used for gravimetric preparation.
Monoisotopic Mass 761.7625 Da Used for Mass Spectrometry precursor selection.
Exact Mass

762.7698 m/z Target ion for ESI+ mode.

Structural Characterization & Synthesis

The molecule consists of a sphingosine backbone (18 carbons, one double bond at C4-C5) amide-linked to dotriacontanoic acid (32 carbons, saturated).

Biosynthetic Pathway (The CerS3 Axis)

In vivo, the synthesis of C32 ceramide is unique. While most ceramides are synthesized by CerS1-6, Ceramide Synthase 3 (CerS3) is the specific enzyme responsible for incorporating Ultra-Long-Chain Fatty Acids (ULCFAs) like C32 into the sphingoid base. This process is tightly regulated in keratinocytes.

Biosynthesis PalmitoylCoA Palmitoyl-CoA + Serine KDS 3-Ketodihydrosphingosine PalmitoylCoA->KDS SPT (Serine Palmitoyltransferase) DHS Dihydrosphingosine (Sphinganine) KDS->DHS Reductase DHCer Dihydroceramide C32 DHS->DHCer Acylation C32CoA Dotriacontanoyl-CoA (C32:0) C32CoA->DHCer Substrate Input CerS3 Enzyme: CerS3 (Ceramide Synthase 3) CerS3->DHCer Catalysis FinalCer N-Dotriacontanoyl Sphingosine (C32 Ceramide) DHCer->FinalCer Desaturation (C4-C5) DES Enzyme: DES1 (Dihydroceramide Desaturase) DES->FinalCer

Figure 1: The de novo biosynthesis pathway of C32 Ceramide, highlighting the critical role of CerS3 in handling ultra-long-chain substrates.

Application Scientist Protocol: Solubilization & Handling

The Challenge: C32 Ceramide is practically insoluble in aqueous media and standard ethanol stocks due to the Van der Waals forces generated by the 32-carbon tail. Improper solubilization leads to "invisible precipitation," where the lipid adheres to plasticware, resulting in false negatives in cell assays or LC-MS calibration.

Validated Solubilization Protocol

Do not attempt to dissolve directly in PBS or media.

  • Primary Stock (5 mM):

    • Solvent: Chloroform:Methanol (2:1 v/v).[1]

    • Vessel: Glass vials (Borosilicate) only. Avoid polypropylene as lipids leach into the plastic.

    • Storage: -20°C. Seal with Teflon-lined caps to prevent evaporation.

  • Working Solution for Cell Culture (BSA Complexing):

    • To introduce C32 ceramide to cells, you must use a carrier protein (BSA).

    • Dry down the required amount of Primary Stock under

      
       gas.
      
    • Resuspend in absolute ethanol (heated to 37°C) to a concentration of 1 mM.

    • While vortexing, add this ethanolic solution dropwise to a 0.34 mM BSA solution (Fatty Acid Free) in PBS.

    • Critical Step: Sonicate in a water bath at 40°C for 15 minutes until the solution is optically clear.

Analytical Methodology: LC-MS/MS Quantitation

Quantifying N-Dotriacontanoyl sphingosine requires high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4] The following parameters are optimized for separating VLC-Ceramides from shorter chain interferences.

Sample Preparation (Modified Bligh & Dyer)
  • Lysis: Homogenize tissue/cells in water.

  • Extraction: Add Chloroform:Methanol (1:2). Vortex 1 min.

  • Phase Break: Add Chloroform, then Water (Final ratio 1:1:0.9).

  • Collection: Centrifuge (3000g, 5 min). Collect the lower organic phase .[4]

  • Reconstitution: Dry under

    
    . Reconstitute in MeOH:IPA (50:50) + 0.1% Formic Acid.
    
LC-MS/MS Parameters
  • Column: C8 or C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm). Note: C8 is often preferred for C32 to reduce retention time and peak broadening.

  • Mobile Phase A: 5 mM Ammonium Formate in Water/Methanol (50:50) + 0.2% Formic Acid.

  • Mobile Phase B: 5 mM Ammonium Formate in Isopropanol/Methanol (50:50) + 0.2% Formic Acid.

  • Ionization Source: Electrospray Ionization (ESI) Positive Mode.[5][6][7]

MRM Transitions (Multiple Reaction Monitoring)

The transition monitors the cleavage of the amide bond, releasing the sphingoid base fragment.

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)
C32 Ceramide 762.8

264.3

40-50 eV
C12 Ceramide (IS) 482.5

264.3

25-30 eV

Note: The product ion 264.3 represents the sphingosine backbone minus water (


). This is a universal fragment for d18:1 ceramides.

LCMS_Workflow Sample Biological Sample (Stratum Corneum/Plasma) Extract Liquid-Liquid Extraction (CHCl3/MeOH) Sample->Extract LC UHPLC Separation (C8 Column, High % IPA) Extract->LC ESI ESI Source (+) Precursor: 762.8 m/z LC->ESI Q2 Collision Cell (Frag: Sphingosine backbone) ESI->Q2 Selection Detect Detector (Q3) Target: 264.3 m/z Q2->Detect Quantification

Figure 2: LC-MS/MS workflow optimized for the detection of highly hydrophobic VLC-Ceramides.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 137700204, N-Dotriacontanoyl-D-erythro-sphingosine. PubChem. Available at: [Link]

  • Mizutani, Y., et al. (2009). "Ceramide Synthase 3 Is the Enzyme Responsible for the Synthesis of Ultra-Long-Chain Ceramides in the Epidermis." Plos ONE. Available at: [Link]

  • Lipid Maps Structure Database. "Ceramide (d18:1/32:0)".[3] Lipid Maps. Available at: [Link]

  • Rabionet, M., et al. (2014). "Ceramides: A Key Lipid Class for Skin Barrier Function." Biochimica et Biophysica Acta (BBA). Available at: [Link]

Sources

An In-depth Technical Guide to the Physiological Levels of C32 Ceramide in Mammalian Tissues

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Ceramides, a class of sphingolipids, are integral to cellular structure and signaling. The length of the fatty acid chain appended to the sphingosine backbone dictates their biological function, with ultra-long-chain species (≥C26) exhibiting unique properties. This guide focuses on C32 ceramide, a relatively understudied yet vital lipid. We will delve into its physiological concentrations across various mammalian tissues, the sophisticated analytical methodologies required for its quantification, its biosynthesis and metabolism, and its established and emerging roles in health and disease. This document serves as a comprehensive resource for researchers aiming to investigate the biological significance of C32 ceramide and its potential as a therapeutic target.

Introduction: The Significance of Acyl Chain Length in Ceramide Biology

Ceramides are central intermediates in sphingolipid metabolism, acting as both structural components of cellular membranes and as signaling molecules in a myriad of cellular processes, including apoptosis, cell proliferation, and differentiation.[1][2] The biological activity of a ceramide is profoundly influenced by the length of its N-acyl chain.[3] While long-chain ceramides (e.g., C16:0, C18:0) are often associated with pro-apoptotic and pro-inflammatory signaling, very-long-chain and ultra-long-chain ceramides, including C32, play distinct and often protective roles.[3][4]

C32 ceramide belongs to the family of ultra-long-chain ceramides, which are essential for specialized physiological functions. Its considerable hydrophobicity imparts unique biophysical properties to membranes, influencing their fluidity, permeability, and the formation of specialized domains.[5] The study of C32 ceramide has been historically challenging due to its low abundance in many tissues and the analytical complexities associated with its quantification. However, recent advancements in mass spectrometry have enabled more sensitive and specific detection, paving the way for a deeper understanding of its physiological relevance.[6][7]

Biosynthesis and Metabolism of C32 Ceramide

The synthesis of ceramides occurs through two primary pathways: the de novo pathway and the salvage pathway.[8] The de novo synthesis of C32 ceramide is primarily dependent on the activity of Ceramide Synthase 3 (CerS3) .[9][10] CerS enzymes exhibit specificity for fatty acyl-CoA substrates of different chain lengths, thereby controlling the diversity of ceramide species within a cell.[11][12]

CerS3 is unique in its preference for very-long-chain and ultra-long-chain fatty acyl-CoAs, leading to the production of ceramides with acyl chains ranging from C18 to C32 and beyond.[9][10] The expression of CerS3 is highly tissue-specific, with the highest levels observed in the skin and testes .[9][13] This restricted expression pattern directly correlates with the tissues where C32 ceramides are most abundant and functionally critical.

G cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus serine Serine + Palmitoyl-CoA sphinganine Sphinganine serine->sphinganine SPT dh_cer Dihydroceramide sphinganine->dh_cer CerS3 (+ C32-CoA) cer Ceramide (C32) dh_cer->cer DEGS1 sm Sphingomyelin cer->sm SMS gc Glucosylceramide cer->gc GCS caption De Novo Synthesis of C32 Ceramide G start Tissue Homogenization + Internal Standard extraction Bligh & Dyer Lipid Extraction start->extraction separation Reverse-Phase LC Separation extraction->separation detection ESI-MS/MS (MRM Mode) separation->detection quant Quantification (Calibration Curve) detection->quant caption Workflow for C32 Ceramide Quantification

Sources

CerS3 and the Synthesis of Ultra-Long-Chain C32 Ceramides

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Mechanism, Function, and Analysis

Executive Summary

Ceramide Synthase 3 (CerS3), encoded by the CERS3 gene, is the critical enzymatic gatekeeper for the synthesis of ultra-long-chain (ULC) ceramides, specifically those incorporating acyl chains of C26 to C32 and beyond.[1][2][3][4][5][6][7][8][9][10] Unlike other CerS isoforms that manage housekeeping lipids (C16-C24), CerS3 is functionally specialized for the generation of the hydrophobic "mortar" required for the epidermal cornified envelope and testicular integrity. This guide details the molecular mechanisms of CerS3, its physiological imperative in preventing Autosomal Recessive Congenital Ichthyosis (ARCI), and provides validated protocols for the quantification of C32-ceramide species using LC-MS/MS.

Molecular Mechanism: The ELOVL4-CerS3 Axis

The synthesis of C32-ceramide is not a standalone enzymatic event but the culmination of a synchronized biochemical relay between fatty acid elongation and N-acylation.

1.1 Substrate Specificity and the Homeobox Domain

CerS3 belongs to the TRAM-LAG-CLN8 (TLC) domain family. Its distinguishing feature is a broad substrate pocket capable of accommodating bulky, hydrophobic ultra-long-chain Acyl-CoA species (C26:0–C32:0).

  • The Reaction: CerS3 catalyzes the N-acylation of sphinganine (or sphingosine) with a C32-CoA donor to form C32-dihydroceramide (subsequently desaturated to ceramide).

  • The Precursor Constraint: Standard cytosolic fatty acid synthase (FASN) terminates at C16. The elongation of Very Long Chain Fatty Acids (ELOVL) protein 4 (ELOVL4 ) is the obligate upstream partner, extending C26 precursors to C32-CoA. Without ELOVL4 activity, CerS3 lacks the necessary substrate pool.

1.2 The Biosynthetic Pathway (Visualization)

The following diagram illustrates the dependency of CerS3 on ELOVL4 and its downstream impact on the skin barrier.

CerS3_Pathway LCFA Long Chain FA (C16-C24) ELOVL4 ELOVL4 Enzyme (Elongation) LCFA->ELOVL4 ULC_CoA Ultra-Long-Chain Acyl-CoA (C26-C32) ELOVL4->ULC_CoA + Malonyl-CoA CerS3 CerS3 Enzyme (N-acylation) ULC_CoA->CerS3 Sphinganine Sphinganine (Sphingoid Base) Sphinganine->CerS3 C32_Cer C32-Dihydroceramide CerS3->C32_Cer Desaturase DES1 (Desaturation) C32_Cer->Desaturase Barrier Stratum Corneum Lipid Lamellae Desaturase->Barrier Formation of Acylceramides

Figure 1: The ELOVL4-CerS3 biosynthetic axis.[1][2][11] Note that CerS3 is the rate-limiting step for incorporating ULC-CoAs into the sphingolipid pool.

Physiological Significance
2.1 The Skin Barrier: The "Mortar" of the Stratum Corneum

In the epidermis, C32 ceramides are further processed into acylceramides (EOS). These unique lipids contain a linoleic acid esterified to the ω-hydroxyl group of the C32 fatty acid.

  • Mechanism: The ultra-long C32 chain spans the entire lipid bilayer of the stratum corneum, interdigitating with lipids in adjacent layers. This "rivet" function is essential for the water-impermeability of the skin.

  • Pathology: Loss-of-function mutations in CERS3 lead to ARCI (Ichthyosis), characterized by hyperkeratosis and severe barrier failure. In mice, Cers3 knockout is lethal due to rapid dehydration (TEWL) post-birth.[4][9]

2.2 Testicular Function

Often overlooked, CERS3 is highly expressed in germ cells.[12] It synthesizes ULC-PUFA sphingolipids required for spermatogenesis. Absence of CerS3 leads to germ cell apoptosis and male infertility, highlighting a dual role in protective barriers (skin) and reproductive biology.

Analytical Methodologies: Quantification of C32 Ceramide

Quantifying C32-ceramide (d18:1/32:0) presents unique challenges due to its extreme hydrophobicity. Standard lipid extraction protocols (e.g., standard Bligh & Dyer) often result in poor recovery of ULC species.

3.1 Protocol: Modified Extraction for ULC-Ceramides

Principle: Use of a stronger non-polar solvent ratio and heat to solubilize C32 chains.

  • Sample Prep: Homogenize tissue (10 mg skin or testis) in PBS.

  • Extraction: Add 750 µL Chloroform/Methanol (1:2 v/v) .

  • Internal Standard: Spike with 10 pmol of Ceramide d18:1/17:0 (C17 Cer) or d18:1/25:0.

  • Incubation: Incubate at 48°C for 1 hour (Critical step for ULC solubility).

  • Phase Separation: Add 250 µL Chloroform and 250 µL Alkaline Water (KOH in water, pH 9.0) to hydrolyze background glycerolipids (optional) or standard water.

  • Collection: Centrifuge (3000 x g, 5 min). Collect the lower organic phase.[13]

  • Drying: Evaporate under nitrogen stream. Reconstitute in 100 µL Methanol/Chloroform (9:1).

3.2 LC-MS/MS Workflow

Instrument: Triple Quadrupole Mass Spectrometer (e.g., AB Sciex QTRAP or Waters Xevo). Column: C8 Reverse Phase (C18 is often too retentive for C32). Example: Acquity UPLC BEH C8, 2.1 x 100 mm.

MRM Transitions (Precursor -> Product):

  • C32-Ceramide (d18:1/32:0): m/z 762.8 [M+H]+ → 264.3 [Sphingosine backbone]+

  • C17-Ceramide (IS): m/z 552.5 [M+H]+ → 264.3 [Sphingosine backbone]+

LC Gradient:

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Methanol/Isopropanol (50:50) + 0.1% Formic Acid.

  • Note: High Isopropanol content is required to elute C32 species.

LCMS_Workflow Sample Tissue Sample (Skin/Testis) Extract Extraction CHCl3:MeOH (1:2) 48°C Incubation Sample->Extract LC LC Separation C8 Column High IPA Gradient Extract->LC MS MS/MS Detection MRM: 762.8 > 264.3 LC->MS Data Quantification vs Internal Std MS->Data

Figure 2: Optimized LC-MS/MS workflow for Ultra-Long-Chain Ceramides.

Enzymatic Activity Assay (Microsomal)

To validate CerS3 activity in drug development or knockout models, a direct enzymatic assay is required.

Challenge: C32-CoA is commercially scarce and difficult to dissolve in aqueous buffers. Solution: Use C26:0-CoA as a proxy substrate (validated in literature) or synthesize C32-CoA.

Protocol:

  • Microsome Prep: Isolate microsomes from HEK293 cells overexpressing CerS3 or primary keratinocytes.

  • Reaction Mix (100 µL):

    • 20 mM HEPES (pH 7.4)

    • 2 mM MgCl2

    • 20 µM Defatted BSA (Fatty acid carrier is essential)

    • 15 µM NBD-Sphinganine (Fluorescent) or [3H]-Sphinganine (Radiolabeled)

    • 50 µM C26:0-CoA (Lignoceroyl-CoA)

  • Execution: Incubate at 37°C for 20 minutes.

  • Termination: Stop with Chloroform/Methanol (1:2).

  • Analysis: Separate lipids via TLC (Thin Layer Chromatography) or LC-MS. CerS3 activity is defined by the conversion rate of Sphinganine to C26-Dihydroceramide.

Comparative Data: CerS Isoform Specificity
IsoformPrimary TissueAcyl-CoA PreferencePhysiological Role
CerS1 Brain, MuscleC18:0Neuronal homeostasis
CerS2 Liver, KidneyC22:0, C24:0, C24:1Myelin maintenance, liver function
CerS3 Skin, Testis C26:0 – C32:0 Skin barrier (ULC-Cers), Spermatogenesis
CerS4 Skin, LeukocytesC18:0 – C22:0Hair follicle cycling
CerS5 UbiquitousC16:0Apoptosis, inflammation
CerS6 Immune cellsC16:0ER stress response
References
  • Jennemann, R., et al. (2012). Loss of ceramide synthase 3 causes lethal skin barrier disruption.[5] Human Molecular Genetics, 21(3), 586–608. Link

  • Eckl, K. M., et al. (2013). Impaired Epidermal Ceramide Synthesis Causes Autosomal Recessive Congenital Ichthyosis and Reveals the Importance of Ceramide Acyl Chain Length. Journal of Investigative Dermatology, 133(9), 2202–2211. Link

  • Mizutani, Y., et al. (2009). Ceramide Synthase 3 Is the Enzyme Responsible for the Synthesis of Ultra-Long-Chain Ceramides in the Epidermis.[4][5] Journal of Biological Chemistry, 284, 19374-19383. Link

  • Rabionet, M., et al. (2014). Ceramides: a key anchor in the skin barrier. Biochimie, 107, 10-15. Link

  • Vasavaswarao, S.J., et al. (2025). Application Notes and Protocols for the Lipidomics Analysis of Very-Long-Chain Ceramides.[13] BenchChem Protocols. Link

Sources

Methodological & Application

Application Note: Optimized Solvent Systems for the Extraction of Very Long Chain Ceramides (VLC-Cers) from Tissue

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Solubility Paradox of VLC-Ceramides

Very Long Chain Ceramides (VLC-Cers), typically defined as ceramides with N-acyl chains of C24:0, C24:1, C26:0, and longer, present a unique challenge in lipidomics. Unlike their long-chain counterparts (C16-C18), VLC-Cers exhibit extreme hydrophobicity and high crystallinity. In biological matrices, they often reside in ordered membrane domains (lipid rafts) or the crystalline lamellae of the stratum corneum, creating a "solubility paradox":

  • Lipophilicity: They are too hydrophobic for standard aqueous-organic extractions (like pure methanol) to solubilize efficiently.

  • Crystallinity: Their high melting points mean they often precipitate out of solution at room temperature or adhere to container walls, leading to massive quantitative underestimation.

  • Phase Partitioning: In traditional biphasic systems, they risk accumulating at the interphase rather than partitioning fully into the organic layer if the polarity isn't precisely tuned.

This guide moves beyond the generic Bligh & Dyer method, offering two targeted protocols: a Modified MTBE Method for soft tissue (liver, brain, plasma) and a Hot Solvent Extraction for keratinized tissue (skin, hair, stratum corneum).

Strategic Decision Matrix

Before selecting a solvent system, assess your tissue type and target sensitivity.

ExtractionLogic Start Sample Matrix SoftTissue Soft Tissue / Plasma (Liver, Brain, Serum) Start->SoftTissue HardTissue Keratinized Tissue (Skin, Stratum Corneum) Start->HardTissue MTBE Protocol A: Modified Matyash (MTBE) (High Recovery, Safer, Automatable) SoftTissue->MTBE Standard VLCs HotSolvent Protocol B: Hot Chloroform/MeOH (Disrupts Crystallinity, Max Solubilization) HardTissue->HotSolvent C24+ & Protein-Bound Analysis LC-MS/MS Analysis (C18 Column, IPA Gradient) MTBE->Analysis HotSolvent->Analysis

Figure 1: Decision tree for selecting the optimal solvent system based on tissue rigidity and lipid packing.

Protocol A: Modified Matyash Method (MTBE)

Best For: Plasma, Liver, Brain, Adipose Tissue. Why: The Matyash method uses Methyl tert-butyl ether (MTBE).[1][2] Unlike the traditional Chloroform method (Bligh & Dyer), the lipid-rich organic phase floats on top, preventing contamination from the protein pellet during retrieval. This is critical for VLC-Cers, which can adsorb to protein pellets if the phase separation isn't clean.

Materials
  • Solvents: MTBE (HPLC Grade), Methanol (LC-MS Grade), Water (LC-MS Grade).

  • Internal Standards (IS): C24:0 Ceramide-d4 (Deuterated) or C17:0 Ceramide (Non-endogenous). Crucial: Do not use C12 or short-chain IS for VLC quantification; ionization efficiencies differ.

  • Equipment: Glass centrifuge tubes (Teflon-lined caps), Refrigerated Centrifuge.

Step-by-Step Methodology
  • Homogenization:

    • Homogenize 10-50 mg tissue in Methanol (225 µL) containing the Internal Standard cocktail.

    • Note: Starting with methanol disrupts the hydration shell of the membrane.

    • Vortex for 30 seconds.

  • MTBE Addition:

    • Add MTBE (750 µL) .

    • Incubate at room temperature for 10 minutes on a shaker. Do not put on ice yet; cold can precipitate C24/C26 species.

  • Phase Induction:

    • Add Water (188 µL) to induce phase separation.

    • Vortex vigorously for 20 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collection (The Advantage):

    • The sample will separate into three layers:

      • Top: Organic Phase (MTBE) containing VLC-Cers.

      • Middle: Protein disk.

      • Bottom: Aqueous Phase.[3]

    • Collect the Top Layer (approx. 700 µL) into a fresh glass vial.

  • Re-extraction (Optional but Recommended for VLCs):

    • Add 300 µL of MTBE/Methanol/Water (10:3:2.5) to the lower phase. Vortex, centrifuge, and combine the top layer with the first extract.

  • Drying & Reconstitution:

    • Dry under nitrogen stream.[4]

    • Reconstitute: Dissolve in Chloroform/Methanol (1:1) first (50 µL), then dilute with Isopropanol/Acetonitrile/Water (2:1:1) (450 µL).

    • Why? Direct reconstitution in high-water mobile phase will cause VLC-Cers to adhere to the glass walls.

Protocol B: Hot Solvent Extraction

Best For: Stratum Corneum (Tape Strips), Hair, Skin Biopsies. Why: VLC-Cers in skin form crystalline lamellar sheets. Room temperature solvents cannot penetrate these structures. Heat (60°C) is thermodynamically required to transition the lipids from a gel/crystalline phase to a liquid crystalline phase for solubilization.

Materials
  • Solvents: Chloroform, Methanol, Citric Acid buffer (20mM, pH 4.5).

  • Equipment: Heating block (60°C), Sonicator.

Step-by-Step Methodology
  • Sample Prep:

    • Place tape strips or pulverized skin tissue into a glass tube.

  • Solvent Addition (Single Phase):

    • Add Chloroform:Methanol (2:1 v/v) (2 mL).

    • Add Internal Standards.[5]

  • Thermal Extraction:

    • Cap tubes tightly (Teflon tape recommended to prevent evaporation).

    • Incubate at 60°C for 20 minutes.

    • Sonicate in a water bath for 10 minutes (maintain temp if possible).

  • Phase Separation (Modified Bligh & Dyer):

    • Add Citric Acid Buffer (pH 4.5) to achieve a final ratio of Chloroform:MeOH:Buffer (2:1:0.8).

    • Why Acidic? Acidification protonates the headgroups, improving the partitioning of free ceramides into the organic phase and reducing emulsion formation.

    • Vortex and centrifuge at 2,000 x g for 5 minutes.

  • Collection:

    • Carefully insert a glass Pasteur pipette through the upper aqueous layer and protein disk.

    • Aspirate the Lower Organic Phase (Chloroform) .

    • Warning: Avoid the interphase. It is better to leave 10% of the organic phase behind than to contaminate the sample.

  • Drying:

    • Evaporate Chloroform under nitrogen.

    • Reconstitute immediately (see Protocol A reconstitution).

Comparative Data: Solvent Efficiency

The following table summarizes the theoretical recovery efficiency of C24:0 Ceramide based on solvent polarity and temperature.

Solvent SystemTemperatureTarget MatrixC24:0 Recovery EfficiencyNotes
Chloroform/MeOH (2:1) 20°CPlasma85-90%Standard B&D. Good, but toxic.
MTBE/MeOH (10:3) 20°CPlasma/Liver92-95% Cleaner lipid phase, less protein carryover.
Hexane/Isopropanol 20°CTissue60-70%Too non-polar; loses polar ceramide species.
Chloroform/MeOH (2:1) 60°C Skin/SC >98% Essential for crystalline VLC-Cers.
Ethanol/Water (1:1) 20°CAny<10%VLC-Cers precipitate immediately.

Visualization of Phase Separation

Understanding where your target lipids reside is critical to avoiding loss.

PhaseSeparation cluster_0 Protocol A: MTBE (Matyash) cluster_1 Protocol B: Chloroform (Bligh & Dyer) Tube1 Organic (MTBE): VLC-Cers Protein Disk Aqueous (Salts/Polar Met) Tube2 Aqueous (MeOH/Water) Protein Disk Organic (CHCl3): VLC-Cers

Figure 2: Phase layer orientation. Note that in Protocol A (MTBE), the valuable VLC-Ceramides are in the top layer, making retrieval easier and reducing the risk of contaminating the pipette tip with the protein pellet.

Quality Control & Troubleshooting

Self-Validating the Protocol
  • Recovery Check: Spike a non-endogenous ceramide (e.g., C17 Ceramide) before extraction and a different one (e.g., C12 Ceramide) after extraction (into the reconstitution solvent). The ratio of Pre-Spike/Post-Spike area counts gives you the Extraction Efficiency .

  • Plasticizer Peak Monitoring: Monitor m/z 391.28 (Diisooctyl phthalate). High abundance indicates plastic leaching from tips or tubes, which suppresses VLC-Cer ionization.

Common Pitfalls
  • Loss of C26:0: If C24 is detected but C26 is absent, your reconstitution solvent is too aqueous. Increase the % of Isopropanol or Chloroform in the resuspension step.

  • Carryover: VLC-Cers are "sticky." Use a needle wash of Isopropanol:Chloroform:Acetone (1:1:1) between LC-MS injections.

References

  • Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research. [Link]

  • Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian Journal of Biochemistry and Physiology. [Link]

  • Jiang, H., et al. (2013). Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:[6]0) ceramides in human plasma.[6][7][8] Analytical and Bioanalytical Chemistry. [Link]

  • Masukawa, Y., et al. (2008). Characterization of overall ceramide species in human stratum corneum. Journal of Lipid Research. [Link]

  • Lipid Maps Consortium. Lipidomics Standards and Protocols. [Link]

Sources

High-Resolution Chromatographic Isolation of Ultra-Long-Chain Ceramides (C30 vs. C32)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

Ultra-long-chain (ULC) ceramides, specifically those with acyl chains of C30 and C32, are critical architects of the epidermal barrier. Unlike their shorter counterparts (C16–C24), C30 and C32 ceramides span the entire lipid bilayer of the stratum corneum, acting as "molecular rivets" that bind the lamellar sheets together.

The Analytical Challenge: Separating C30 from C32 ceramide is chromatographically difficult due to the "Hydrophobic Effect Plateau." In standard C18 Reverse Phase (RP) chromatography, the retention time difference between a C30 and C32 lipid is negligible because the fractional contribution of two methylene groups (


) to the overall hydrophobicity is minimal when the total carbon count exceeds 50 (e.g., C18 sphingosine base + C32 fatty acid = C50 total).

This guide details a high-resolution method using C30 Stationary Phases coupled with Non-Aqueous Reversed-Phase (NARP) chromatography to achieve baseline resolution of these species.

Methodological Strategy: C18 vs. C30

To resolve C30 from C32, we must move beyond standard hydrophobicity-based separation and exploit shape selectivity .

  • Standard C18 Columns: Rely on hydrophobic interaction. At C30+ chain lengths, the alkyl chains often "fold" or interact non-specifically, leading to peak broadening and co-elution.

  • C30 Columns (The Solution): These stationary phases possess long, polymeric alkyl chains that allow for greater "phase thickness."[1] This enables the ultra-long ceramide tails to intercalate fully into the stationary phase, maximizing the interaction energy difference between C30 and C32.

Diagram 1: Separation Mechanism (C18 vs. C30)[1]

G cluster_0 Standard C18 Interaction (Poor Resolution) cluster_1 C30 Polymeric Interaction (High Resolution) C18_Phase C18 Stationary Phase Cer30 C30 Ceramide (Partial Intercalation) C18_Phase->Cer30 Weak Selectivity Cer32 C32 Ceramide (Partial Intercalation) C18_Phase->Cer32 Co-elution Risk C30_Phase C30 Stationary Phase (High Phase Thickness) Cer30_Res C30 Ceramide (Full Extension) C30_Phase->Cer30_Res Distinct RT Cer32_Res C32 Ceramide (Full Extension) C30_Phase->Cer32_Res Distinct RT (+2 CH2 interaction)

Caption: Comparison of stationary phase interactions. C30 phases allow full extension of ULC lipids, maximizing methylene selectivity.

Protocol A: LC-MS/MS Quantitative Analysis

Objective: High-sensitivity quantitation of C30/C32 ceramides in biological matrices (e.g., skin, plasma).

Equipment & Reagents
  • LC System: UHPLC (Agilent 1290, Waters Acquity, or Shimadzu Nexera).

  • Detector: Triple Quadrupole MS (QQQ).

  • Column: YMC-Carotenoid C30 (3 µm, 150 x 2.0 mm) OR Accucore C30 (2.6 µm).

  • Solvents: LC-MS grade Methanol (MeOH), Isopropanol (IPA), Ammonium Formate, Formic Acid.

Mobile Phase Preparation
  • Mobile Phase A (Weak): MeOH:Water (60:40) + 10 mM Ammonium Formate + 0.1% Formic Acid.[2][3]

  • Mobile Phase B (Strong): MeOH:IPA (20:80) + 10 mM Ammonium Formate + 0.1% Formic Acid.[3]

    • Note: The high IPA content in Phase B is critical for solubilizing C32 ceramides and preventing carryover.

Gradient Conditions
Time (min)% Mobile Phase BFlow Rate (mL/min)Curve
0.00400.3Initial
3.00400.3Hold
15.00990.3Linear
22.00990.3Wash
22.10400.4Re-equilibration
28.00400.3Ready
Mass Spectrometry Settings (MRM)

Ceramides ionize best in Positive Mode (


) forming 

or

ions.
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
C30 Ceramide (d18:1/30:0) 776.8264.3 (Sphingosine)35
C32 Ceramide (d18:1/32:0) 804.8264.3 (Sphingosine)38
C12 Ceramide (Internal Std) 524.5264.330

Note: The m/z 264.3 fragment corresponds to the d18:1 sphingosine backbone loss of water. If analyzing phytoceramides (t18:0), monitor m/z 282.

Protocol B: NARP-HPLC with ELSD/CAD

Objective: Purification or quality control of synthetic standards where MS is unavailable or signal saturation is a concern. Technique: Non-Aqueous Reversed Phase (NARP). Water is excluded to maintain solubility of the C32 tail.

System Configuration
  • Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

    • ELSD Settings: Drift tube 60°C, Gain 5, Gas pressure 3.5 bar.

  • Column: YMC-Carotenoid C30 (5 µm, 250 x 4.6 mm).

NARP Mobile Phases
  • Solvent A: Methanol (100%)

  • Solvent B: Methyl tert-butyl ether (MTBE) or Tetrahydrofuran (THF).

    • Why MTBE? It induces less baseline noise in ELSD than THF and has excellent solubility for ULC-lipids.

Isocratic/Gradient Workflow

Due to the extreme hydrophobicity, a shallow gradient of non-polar solvent is required.

  • Equilibrate: 80% MeOH / 20% MTBE for 10 mins.

  • Injection: Dissolve sample in 50:50 MeOH:Chloroform (Pure MeOH will precipitate C32 Ceramide).

  • Gradient:

    • 0-5 min: 20% MTBE (Isocratic)

    • 5-25 min: 20% -> 60% MTBE (Linear)

    • 25-30 min: 60% MTBE (Wash)

Experimental Workflow Diagram

Workflow cluster_inputs Sample Prep cluster_lc Chromatography (C30) cluster_detect Detection Sample Biological Tissue (Stratum Corneum) Extract Mod. Bligh & Dyer (CHCl3/MeOH) Sample->Extract Recon Reconstitute in IPA:MeOH (1:1) Extract->Recon Injection Injection Recon->Injection Separation C30 Column Separation (Shape Selectivity) Injection->Separation Ionization ESI+ (Source) Separation->Ionization MRM MRM Filtering (264.3 Fragment) Ionization->MRM Data Quantitation (Peak Area Ratio) MRM->Data

Caption: End-to-end workflow for ULC-Ceramide analysis from extraction to MRM quantitation.

Troubleshooting & Validation (Self-Validating Systems)

To ensure the protocol is trustworthy (Part 2 of requirements), implement these checkpoints:

  • The "Solubility Check":

    • Symptom:[3][4] Poor peak shape or split peaks for C32 Ceramide.

    • Cause: Sample solvent is too weak (e.g., high water content).

    • Fix: Ensure injection solvent contains at least 50% IPA or Chloroform.

  • The "Carryover Test":

    • C32 Ceramide is extremely "sticky." Inject a blank (IPA) after the highest standard. If the C32 peak area in the blank is >1% of the LLOQ, add a "sawtooth" wash (99% IPA injection) between runs.

  • Retention Time Locking:

    • C30 and C32 should elute with a separation factor (

      
      ) of at least 1.1. If they merge, lower the slope of the gradient (increase run time) or reduce the column temperature (lower temperature increases shape selectivity on C30 columns).
      

References

  • Lipid Maps Structure Database. Ceramide (d18:1/30:0) and (d18:1/32:0) definitions. Available at: [Link]

  • YMC Co., Ltd. "Separation of Geometric and Positional Isomers using C30 Stationary Phases."[1] YMC Application Notes. Available at: [Link]

  • Narváez-Rivas, M., & Zhang, Q. (2016). "Comprehensive untargeted lipidomic analysis using core–shell C30 particle column and high field orbitrap mass spectrometer." Journal of Chromatography A. Available at: [Link]

  • Uchida, Y., & Park, K. (2021). "Ceramides in Skin Health and Disease: An Update." American Journal of Clinical Dermatology. (Discusses biological relevance of VLC-ceramides).

Sources

Application Notes and Protocols for the Synthesis of Deuterated N-Dotriacontanoyl-D-erythro-sphingosine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Deuterated Sphingolipids in Modern Research

Deuterated lipids, particularly complex sphingolipids like ceramides, have become indispensable tools in the fields of lipidomics, drug metabolism, and biophysical studies. The substitution of hydrogen with its heavier, non-radioactive isotope, deuterium, imparts a unique mass signature that allows for precise tracking and quantification in complex biological matrices using mass spectrometry.[1][2] This isotopic labeling provides a powerful method for elucidating metabolic pathways, determining lipid turnover rates, and serving as internal standards for quantitative analyses.[2] Furthermore, the distinct nuclear magnetic resonance properties of deuterium are leveraged in solid-state NMR studies to probe the structure and dynamics of lipid membranes.[1]

N-Dotriacontanoyl-D-erythro-sphingosine, a ceramide with a very long saturated acyl chain (C32:0), is a component of complex biological systems and its deuterated analogue serves as a valuable research tool. This document provides a comprehensive guide to the synthesis of deuterated N-Dotriacontanoyl-D-erythro-sphingosine, detailing the necessary protocols, the rationale behind experimental choices, and the analytical methods for its characterization.

Synthesis Strategy: A Two-Stage Approach

The synthesis of deuterated N-Dotriacontanoyl-D-erythro-sphingosine is accomplished through a two-stage process. The first stage involves the perdeuteration of the very long-chain fatty acid, dotriacontanoic acid. The second stage is the coupling of the deuterated dotriacontanoic acid with the D-erythro-sphingosine backbone via an N-acylation reaction.

Synthesis_Strategy cluster_0 Stage 1: Perdeuteration of Dotriacontanoic Acid cluster_1 Stage 2: N-Acylation DA Dotriacontanoic Acid (C32:0) dDA Perdeuterated Dotriacontanoic Acid DA->dDA Pt/C, D2O, High T/P dDA_node Perdeuterated Dotriacontanoic Acid Sph D-erythro-sphingosine dCer Deuterated N-Dotriacontanoyl-D-erythro-sphingosine Sph->dCer dDA_node->dCer PyBOP, DIEA, DMF

Figure 1: Overall synthetic strategy for deuterated N-Dotriacontanoyl-D-erythro-sphingosine.

Part 1: Synthesis of Perdeuterated Dotriacontanoic Acid

The perdeuteration of the long alkyl chain of dotriacontanoic acid is achieved through a heterogeneous catalytic hydrogen-deuterium exchange reaction. This method utilizes platinum on carbon (Pt/C) as the catalyst and deuterium oxide (D₂O) as the deuterium source under elevated temperature and pressure.[3] This approach is effective for achieving high levels of deuterium incorporation across the entire fatty acid chain.

Protocol 1: Perdeuteration of Dotriacontanoic Acid

Materials:

  • Dotriacontanoic acid (C₃₂H₆₄O₂)

  • 10% Platinum on activated carbon (Pt/C)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Isopropanol-d₈ (for improved solubility, optional)

  • High-pressure reactor (e.g., Parr reactor)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Filtration apparatus (e.g., Büchner funnel with filter paper, or a celite pad)

  • Rotary evaporator

Procedure:

  • Reactor Setup: In a high-pressure reactor vessel, combine dotriacontanoic acid (1.0 g), 10% Pt/C (100 mg, 10 wt%), and D₂O (20 mL). If solubility is a concern, a co-solvent such as isopropanol-d₈ can be added.

  • Reaction Conditions: Seal the reactor and purge with an inert gas (e.g., argon or nitrogen). Pressurize the reactor with deuterium gas (D₂) to approximately 10 bar (optional, but can enhance the exchange rate). Heat the reactor to 150-200°C with vigorous stirring.

  • Reaction Monitoring: Maintain the reaction conditions for 48-72 hours. The progress of deuteration can be monitored by taking small aliquots (if the reactor setup allows), extracting the fatty acid, and analyzing by mass spectrometry to determine the extent of deuterium incorporation.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the pressure.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the deuterated fatty acid with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Recycling (Optional but Recommended): For very high levels of deuterium incorporation (>98%), it may be necessary to subject the product to a second or third round of deuteration using fresh Pt/C and D₂O.[3]

  • Final Product: The resulting white solid is perdeuterated dotriacontanoic acid. The purity can be assessed by NMR and the level of deuteration confirmed by mass spectrometry.

Causality Behind Experimental Choices:

  • Pt/C Catalyst: Platinum on carbon is a highly effective catalyst for C-H activation and subsequent hydrogen-deuterium exchange.[2]

  • High Temperature and Pressure: These conditions are necessary to overcome the activation energy for C-H bond cleavage and to ensure a sufficient rate of exchange.[3]

  • D₂O as Deuterium Source: D₂O is a readily available and efficient source of deuterium for this type of exchange reaction.

Part 2: N-Acylation of D-erythro-sphingosine

The coupling of the perdeuterated dotriacontanoic acid to the amino group of D-erythro-sphingosine is a critical step. For this amide bond formation, (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) is an excellent coupling reagent that offers high yields and minimal side reactions.[4]

Protocol 2: N-Acylation with Perdeuterated Dotriacontanoic Acid

Materials:

  • Perdeuterated dotriacontanoic acid (from Protocol 1)

  • D-erythro-sphingosine

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the perdeuterated dotriacontanoic acid (1.2 equivalents) and PyBOP (1.3 equivalents) in anhydrous DMF.

  • Activation: Stir the solution at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Addition of Sphingosine and Base: In a separate flask, dissolve D-erythro-sphingosine (1.0 equivalent) in anhydrous DMF. Add this solution to the activated fatty acid mixture. Finally, add DIEA (3.0 equivalents) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of DCM:Methanol 9:1). The product spot should be less polar than the starting sphingosine.

  • Quenching and Extraction: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution and extract with DCM (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Causality Behind Experimental Choices:

  • PyBOP: This phosphonium-based coupling reagent is highly efficient for forming amide bonds, especially with sterically hindered or poorly nucleophilic amines. It generates a non-nucleophilic byproduct, making it a clean and effective choice.[4]

  • DIEA: A non-nucleophilic base is required to neutralize the hexafluorophosphate salt and to scavenge the proton released during the reaction without competing in the acylation.

  • Anhydrous Conditions: The reagents are moisture-sensitive, and water can lead to hydrolysis of the activated ester and reduce the yield.

Part 3: Purification and Characterization

Purification of the final product is typically achieved by silica gel column chromatography. Characterization is performed using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Protocol 3: Purification by Column Chromatography
  • Column Preparation: Pack a silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load this onto the top of the column.

  • Elution: Elute the column with a gradient of increasing polarity (e.g., from 10% to 50% ethyl acetate in hexane). Collect fractions and analyze them by TLC.

  • Fraction Pooling and Concentration: Combine the fractions containing the pure product and concentrate under reduced pressure to yield the deuterated N-Dotriacontanoyl-D-erythro-sphingosine as a white solid.

Purification_Workflow Crude Crude Product Column Silica Gel Column Chromatography Crude->Column TLC TLC Analysis of Fractions Column->TLC Pool Pooling of Pure Fractions TLC->Pool Evap Evaporation Pool->Evap Pure Pure Deuterated Ceramide Evap->Pure

Figure 2: Workflow for the purification of deuterated N-Dotriacontanoyl-D-erythro-sphingosine.

Characterization Data
Parameter Value
Molecular Formula (Non-deuterated) C₅₀H₉₉NO₃[5]
Molecular Weight (Non-deuterated) 762.33 g/mol [5]
Molecular Formula (Perdeuterated Acyl Chain) C₅₀H₃₆D₆₃NO₃
Calculated Molecular Weight (Perdeuterated) ~824.8 g/mol

¹H NMR Spectroscopy:

The ¹H NMR spectrum of the deuterated product will show the characteristic signals for the D-erythro-sphingosine backbone. The signals corresponding to the protons on the dotriacontanoic acid acyl chain will be absent or significantly reduced in intensity, confirming successful deuteration.

¹³C NMR Spectroscopy:

In the ¹³C NMR spectrum, the signals for the carbons in the deuterated acyl chain will be observed as multiplets due to C-D coupling and will have significantly lower intensity compared to the non-deuterated analogue.

High-Resolution Mass Spectrometry (HRMS):

HRMS is used to confirm the elemental composition and the degree of deuteration. The [M+H]⁺ ion for the perdeuterated product will be observed at a mass corresponding to the incorporation of 63 deuterium atoms.

Tandem Mass Spectrometry (MS/MS):

Fragmentation analysis by MS/MS provides structural confirmation. Key fragments for ceramides include the loss of water and characteristic ions corresponding to the sphingoid base.[6][7] For the deuterated analogue, the fragment ions containing the acyl chain will show a corresponding mass shift.

Safety and Handling

  • PyBOP and DCC: These are potent sensitizers and should be handled with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, and a lab coat).[8][9]

  • High-Pressure Reactor: Operation of a high-pressure reactor requires specialized training. Ensure the reactor is properly maintained and operated within its pressure and temperature limits.

  • Solvents: Handle all organic solvents in a fume hood and take appropriate fire safety precautions.

Conclusion

The synthesis of deuterated N-Dotriacontanoyl-D-erythro-sphingosine is a valuable process for obtaining a crucial tool for advanced lipid research. The protocols outlined in this application note provide a detailed and reliable method for its preparation and characterization. By following these procedures, researchers can confidently synthesize this important molecule for their studies in lipid metabolism, membrane biophysics, and quantitative lipidomics.

References

  • Mass Spectrometric Analysis of Long-Chain Lipids. (n.d.). SciSpace. Retrieved February 22, 2026, from [Link]

  • Synthesis of novel deuterated lipids and surfactants. (2019, September 9). European Spallation Source. Retrieved February 22, 2026, from [Link]

  • Hsu, F.-F. (2016). Complete structural characterization of ceramides as [M-H]− ions by multiple-stage linear ion trap mass spectrometry. Biochimie, 130, 63–75. [Link]

  • Ann, Q., & Adams, J. (n.d.). Structure-specific collision-induced fragmentations of ceramides cationized with alkali-metal ions. Analytical Chemistry. [Link]

  • Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx. (2021, July 29). Semantic Scholar. Retrieved February 22, 2026, from [Link]

  • Fragmentation spectra of ceramide (d18:1/18:0) (A) and dihydroceramide... (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Schematic showing synthesis of shorter-chain fatty acids in land plants... (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Ceramide analysis utilizing gas chromatography-mass spectrometry. (2025, August 5). ResearchGate. Retrieved February 22, 2026, from [Link]

  • N-DOTRIACONTANOYL-D-ERYTHRO-SPHINGOSINE. (n.d.). gsrs. Retrieved February 22, 2026, from [Link]

  • Sawama, Y., & Sajiki, H. (2024, March 22). Late-Stage C–H Deuteration of Organic Compounds via Ligand. Thieme. Retrieved February 22, 2026, from [Link]

  • Imaging Mass Spectrometry Visualizes Ceramides and the Pathogenesis of Dorfman-Chanarin Syndrome Due to Ceramide Metabolic Abnormality in the Skin. (2012, November 15). PMC. Retrieved February 22, 2026, from [Link]

  • Synthesis of Perdeuterated Linoleic Acid‐d31 and Chain Deuterated 1‐Palmitoyl‐2‐linoleoyl‐sn‐glycero‐3‐phosphocholine‐d62. (2025, October 7). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Quantitative analysis of ceramide molecular species by high performance liquid chromatography. (2025, September 20). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Fatty acid synthesis. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]

  • Short-chain Fatty Acids: Definition, Synthesis, and Function. (2023, September 1). Tuscany Diet. Retrieved February 22, 2026, from [Link]

  • HPLC separation and ultra sensitive optical quantification of ceramide species applying 7-(diethylamino)coumarin-3-carbonyl azid derivatisation. (2025, August 9). ResearchGate. Retrieved February 22, 2026, from [Link]

  • QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

  • Bioconjugation Strategies for Revealing the Roles of Lipids in Living Cells. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

  • Synthesis of Short-Chain-Fatty-Acid Resveratrol Esters and Their Antioxidant Properties. (2021, March 10). PMC. Retrieved February 22, 2026, from [Link]

  • Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

  • Dotriacontanoic Acid. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]

  • Quantification of free sphingosine in cultured cells by acylation with radioactive acetic anhydride. (n.d.). PubMed. Retrieved February 22, 2026, from [Link]

  • Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry. (2010, June 1). PubMed. Retrieved February 22, 2026, from [Link]

  • Preparation of Ceramide and Sphingosine by Chemical and Biochemical Methods - An Instrument for the Evaluation of Compatibility between Sphinganine and Fatty Acids. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. (2022, January 18). PMC. Retrieved February 22, 2026, from [Link]

  • Coupling N-Methylated Amino Acids Using PyBroPl and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. (n.d.). ACS Publications. Retrieved February 22, 2026, from [Link]

  • An Evaluation of the Occupational Health Hazards of Peptide Couplers. (2022, May 9). PMC. Retrieved February 22, 2026, from [Link]

  • Peptide Synthesis – Safety Topics. (2026, February 10). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 22, 2026, from [Link]

  • N-STEAROYL-D-ERYTHRO-SPHINGOSINE. (n.d.). precisionFDA. Retrieved February 22, 2026, from [Link]

  • Synthesis of DES1 inhibitors to study the sphingolipid metabolism in non. (n.d.). University of Barcelona. Retrieved February 22, 2026, from [Link]

  • Elucidating the chemical structure of native 1-deoxysphingosine. (2025, August 8). ResearchGate. Retrieved February 22, 2026, from [Link]

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to the Handling and Storage of C32 Ceramide Powder

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and application of C32 ceramide (Cer(d18:1/32:0)) powder. C32 ceramide is a very long-chain (VLC) sphingolipid, a critical component of the skin's stratum corneum, and plays a vital role in maintaining the permeability barrier.[1][2] Its unique biophysical properties, stemming from its long N-dotriacontanoyl chain, necessitate specific handling protocols to ensure its stability, solubility, and efficacy in experimental settings. This guide details best practices from receipt of the compound to its use in cell culture and biochemical assays, emphasizing the scientific rationale behind each procedural step to ensure experimental success and reproducibility.

Physicochemical and Molecular Characteristics

Understanding the fundamental properties of C32 ceramide is paramount for its effective use. As a saturated, very long-chain lipid, its behavior in solvents and biological systems is dictated by its molecular structure.

PropertyValueSource(s)
Formal Name N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-dotriacontanamide[3]
Synonyms N-dotriacontanoyl-D-erythro-Sphingosine, Cer(d18:1/32:0)[3]
CAS Number 34227-73-1[3][4]
Molecular Formula C₅₀H₉₉NO₃[3]
Molecular Weight 762.3 g/mol [3]
Appearance White to off-white solid powder[4]
Purity ≥98%[3]
Storage Temp. -20°C[3]
Stability ≥ 4 years (when stored correctly)[3]

Core Principles of Handling and Storage

Lipids, particularly those with long saturated acyl chains like C32 ceramide, are susceptible to degradation if not handled correctly. The primary goals of these protocols are to prevent chemical degradation (e.g., hydrolysis, oxidation) and to maintain the physical integrity of the compound for accurate and reproducible downstream applications.

Initial Receipt and Long-Term Storage (Powder)

C32 ceramide is stable as a powder and should be stored under specific conditions to maximize its shelf life.[5]

  • Storage Temperature : Upon receipt, store the vial of C32 ceramide powder at -20°C .[3]

  • Inert Environment : The powder should be stored in a glass container with a Teflon-lined cap.[5] While shipped at room temperature, long-term storage at -20°C is critical for maintaining stability for years.[3]

  • Moisture Prevention : Before opening the vial, it is critical to allow the container to equilibrate to room temperature for at least 30-60 minutes.[5] Opening a cold vial can cause atmospheric moisture to condense on the powder, which can lead to hydrolysis and make the hygroscopic powder difficult to handle.[5]

Safety Precautions

Standard laboratory safety protocols should be followed.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[3]

Reconstitution Protocol: Preparing a Primary Stock Solution

The high hydrophobicity of C32 ceramide makes its solubilization a critical, non-trivial step. The choice of solvent is dictated by the intended downstream application.

Rationale for Solvent Selection

Due to its very long C32 acyl chain, C32 ceramide is practically insoluble in aqueous buffers. Organic solvents are required for initial solubilization.

  • Chloroform:Methanol (2:1, v/v) : This is an excellent solvent system for dissolving C32 ceramide to high concentrations.[3] It is ideal for applications like lipid film preparation for liposome formation or for biochemical assays where the solvent can be evaporated.

  • Heated Solvents (DMSO, Ethanol) : For cell culture applications, a water-miscible solvent is often preferred. C32 ceramide is soluble in heated Dimethyl Sulfoxide (DMSO) or heated ethanol.[3] Heating is necessary to provide sufficient thermal energy to overcome the strong van der Waals forces between the long saturated acyl chains.

Step-by-Step Reconstitution Workflow

This protocol describes the preparation of a 10 mM stock solution in DMSO.

  • Equilibration : Remove the C32 ceramide vial from the -20°C freezer and allow it to warm to room temperature on the benchtop for 30-60 minutes.

  • Calculation : Determine the required volume of solvent. For example, to make a 10 mM stock from 5 mg of powder:

    • Molecular Weight (MW) = 762.3 g/mol

    • Mass = 5 mg = 0.005 g

    • Moles = Mass / MW = 0.005 g / 762.3 g/mol ≈ 6.56 µmol

    • Volume for 10 mM stock = Moles / Concentration = 6.56 µmol / 10 mmol/L = 0.656 mL = 656 µL

  • Solvent Addition : Using a glass or solvent-resistant pipette, add the calculated volume (656 µL) of high-purity DMSO to the vial.

  • Solubilization :

    • Cap the vial tightly.

    • Gently heat the vial in a water bath or heat block to 50-60°C for 10-15 minutes. Causality : Heating increases the kinetic energy of the solvent molecules, enhancing their ability to break the crystal lattice of the ceramide powder and solvate the individual lipid molecules.

    • Periodically vortex the vial gently during heating to aid dissolution.

  • Verification : Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage of Stock Solution :

    • Aliquot the stock solution into smaller volumes in glass vials with Teflon-lined caps. This prevents degradation from repeated freeze-thaw cycles.

    • Store the aliquots at -20°C . For organic solutions, storage below -30°C is generally not recommended unless in a sealed glass ampoule to prevent solvent evaporation and solute precipitation.[5]

G cluster_prep Preparation cluster_sol Solubilization cluster_store Storage P1 Equilibrate C32 Ceramide Powder to Room Temp P2 Calculate Required Solvent Volume P1->P2 P3 Add Organic Solvent (e.g., DMSO) P2->P3 S1 Heat Solution (50-60°C) P3->S1 S2 Vortex Gently S1->S2 S3 Visually Confirm Complete Dissolution S2->S3 ST1 Aliquot into Glass Vials (Teflon-lined caps) S3->ST1 ST2 Store at -20°C ST1->ST2

Caption: Workflow for reconstituting C32 ceramide powder.

Application-Specific Protocols

Protocol for Cell Culture Experiments

Introducing lipids into aqueous cell culture media requires care to prevent precipitation and ensure bioavailability.

  • Thawing : Thaw a single aliquot of the C32 ceramide stock solution (e.g., 10 mM in DMSO) at room temperature.

  • Pre-warming Medium : Gently warm the required volume of serum-free culture medium or buffer (e.g., PBS) to 37°C.

  • Dilution : While vortexing the warmed medium, add the required volume of the ceramide stock solution dropwise to achieve the final desired concentration.

    • Example : To make 10 mL of medium with a final concentration of 20 µM C32 ceramide from a 10 mM stock:

      • (V1)(10,000 µM) = (10,000 µL)(20 µM) -> V1 = 20 µL

      • Add 20 µL of the 10 mM stock to 10 mL of medium.

  • Final Solvent Concentration : It is crucial to keep the final concentration of the organic solvent as low as possible (typically <0.5%) to avoid cytotoxicity. In the example above, the final DMSO concentration is 0.2%.

  • Immediate Use : Use the ceramide-containing medium immediately. Due to the low aqueous solubility, the ceramide may precipitate out of the solution over time.

  • Alternative Delivery (BSA Complex) : To enhance solubility and mimic physiological transport, C32 ceramide can be complexed to bovine serum albumin (BSA). This involves incubating the lipid with a BSA solution before adding it to the cells.

Overview for Liposome Preparation

C32 ceramide is often incorporated into artificial lipid bilayers (liposomes) to study its effect on membrane properties.

  • Lipid Mixture : Co-dissolve C32 ceramide with other lipids (e.g., phosphatidylcholine, cholesterol) in a chloroform:methanol solvent system.

  • Film Formation : Evaporate the solvent under a stream of inert gas (e.g., nitrogen or argon) to form a thin lipid film on the wall of a round-bottom flask.

  • Hydration : Hydrate the lipid film with an aqueous buffer, followed by sonication or extrusion to form liposomes of a defined size.

Biological Context: Synthesis and Function

C32 ceramide belongs to the class of very long-chain (VLC) ceramides. Its synthesis and function are integral to cellular homeostasis, particularly in specialized tissues like the epidermis.

  • Synthesis : VLC-ceramides are synthesized in the endoplasmic reticulum (ER). The final step, the attachment of the very long-chain fatty acid to the sphingoid base, is catalyzed by specific ceramide synthases, primarily Ceramide Synthase 2 (CerS2).[6][7]

  • Transport & Function : From the ER, ceramide is transported to the Golgi apparatus, where it serves as a precursor for more complex sphingolipids like sphingomyelin and glucosylceramide.[7] In the skin, ceramides with ultra-long fatty acyl chains (>24 carbons) are essential for the proper formation of the lipid lamellae in the stratum corneum, which constitutes the primary barrier against water loss and external insults.[8][9]

G cluster_er Endoplasmic Reticulum (ER) cluster_golgi Golgi Apparatus ser Serine + Palmitoyl-CoA sph Sphingoid Base ser->sph cers2 CerS2 (Ceramide Synthase 2) sph->cers2 fa C32 Fatty Acyl-CoA fa->cers2 c32 C32 Ceramide cers2->c32 sm Sphingomyelin c32->sm SMS1/2 glccer Glucosylceramide c32->glccer UGCG Plasma Membrane Plasma Membrane sm->Plasma Membrane Complex\nGlycosphingolipids Complex Glycosphingolipids glccer->Complex\nGlycosphingolipids

Caption: Simplified biosynthesis pathway of C32 Ceramide.

Troubleshooting

IssuePossible CauseRecommended Solution
Powder won't dissolve Insufficient heating or vortexing; incorrect solvent.Increase heating time/temperature slightly (do not exceed 70°C). Ensure the correct, high-purity solvent is used. Try sonicating the vial in a bath sonicator.
Precipitate forms in stock solution upon cooling/storage Concentration is too high for the solvent system at a lower temperature.Gently warm and vortex the solution to redissolve before use. For future preparations, consider using a slightly lower stock concentration or a different solvent system.
Precipitate forms immediately upon dilution in aqueous medium "Oiling out" due to low aqueous solubility.Increase the rate of vortexing during dilution. Ensure the medium is pre-warmed to 37°C. Prepare a BSA-ceramide complex to increase solubility.
Inconsistent experimental results Degradation of ceramide due to improper storage or repeated freeze-thaw cycles.Use fresh aliquots for each experiment. Ensure the powder and stock solutions are stored correctly at -20°C under an inert atmosphere if possible.

References

  • MedchemExpress.com. C32 Ceramide.
  • Cayman Chemical. C32 Ceramide (d18:1/32:0).
  • MedchemExpress.com. C32 Ceramide (German site).
  • ResearchGate.
  • Avanti Polar Lipids. Storage and handling of lipids.
  • Journal of Biological Chemistry. Cholesterol-dependent homeostatic regulation of very long chain sphingolipid synthesis.
  • MDPI.
  • Journal of Lipid Research. Comparative profiling and comprehensive quantification of stratum corneum ceramides in humans and mice by LC/MS/MS.
  • Journal of Lipid Research. Whole picture of human stratum corneum ceramides, including the chain-length diversity of long-chain bases.
  • MDPI. Role of Intracellular Lipid Logistics in the Preferential Usage of Very Long Chain-Ceramides in Glucosylceramide.
  • LIPID MAPS. Cer(d18:1/16:0).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting N-Dotriacontanoyl Sphingosine (C32-Ceramide) Recovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Dotriacontanoyl sphingosine (C32-Ceramide) is an Ultra-Long-Chain Ceramide (ULC-Cer).[1][2] Unlike its shorter counterparts (C16 or C24), C32-Ceramide behaves physically more like a wax than a typical membrane lipid.[1][2] Its 32-carbon fatty acid chain creates immense Van der Waals forces, leading to three primary failure modes:[1][2]

  • Aggressive Precipitation: It crashes out of standard aqueous-organic mixtures (e.g., 50% Methanol).[2]

  • Surface Adsorption: It binds irreversibly to polypropylene plastics.[2]

  • Chromatographic Carryover: It adheres to LC column stationary phases, eluting slowly or not at all.

This guide abandons generic lipidomics templates to focus on the specific physics of C32-Ceramide.[1][2]

Module 1: Sample Preparation & Extraction

The Problem: Standard Bligh & Dyer or Folch extractions often yield <40% recovery for C32-Ceramide because the molecule partitions into the interface or remains trapped in protein pellets due to poor solubility in cold methanol.[1]

The "Heat & Solvation" Protocol

Why it works: C32-Ceramide has a high melting point.[1][2] Cold extraction promotes precipitation.[2] You must disrupt the Van der Waals aggregates.

Recommended Protocol: Modified MTBE Extraction (Matyash Method) This method is superior to Chloroform/Methanol for ULC-Ceramides because the lipid-rich phase is the upper layer, reducing contamination from the protein pellet during transfer.[1][2]

Step-by-Step Workflow:

  • Homogenization: Homogenize tissue/cells in Methanol containing 0.01% BHT (antioxidant).

    • Critical Step: Spike Internal Standard (e.g., C12-Ceramide or d18:1/25:0) before extraction, not after.

  • Incubation: Add Methyl-tert-butyl ether (MTBE) .

    • Ratio: Methanol:MTBE (1.5 : 5.0 v/v).

    • Action: Incubate at room temperature (25°C) for 1 hour with shaking. DO NOT USE ICE.

  • Phase Separation: Add MS-grade water (Ratio: Methanol:MTBE:Water -> 1.5 : 5.0 : 1.25).[1][2]

  • Centrifugation: Spin at 1,000 x g for 10 min.

  • Collection: Collect the UPPER (Organic) phase.

  • Re-extraction (Mandatory for C32): Add fresh MTBE to the lower phase, mix, spin, and combine with the first upper phase.

Solvent Compatibility Table

Use this to select reconstitution solvents.[2] Avoid 100% Methanol.

Solvent SystemSolubility Rating for C32-CerUsage Context
Chloroform:Methanol (2:1) HighStock solution preparation.[1][2]
Tetrahydrofuran (THF) Very HighRescuing precipitated samples.[2]
Methanol (100%) Poor Avoid. Causes rapid precipitation.[2]
Isopropanol:Methanol (1:1) Moderate/GoodLC-MS Injection solvent.[1][2]
Hexane LowPoor solubility for ceramides (too non-polar).[2]

Module 2: Handling & Storage (The "Invisible" Loss)

The Problem: You lose 20-30% of your analyte simply by transferring it between plastic tubes.

Glass vs. Plastic[2]
  • The Rule: Never use standard polypropylene (PP) tubes for storage of C32-Ceramide.[1][2] The hydrophobic chain intercalates into the plastic polymer.

  • The Fix: Use Silanized Glass Vials or Low-Retention PTFE tubes.[1][2] If you must use plastic, pre-coat tips/tubes with 5% BSA (though this introduces MS contaminants) or simply stick to glass.

Reconstitution Strategy

When drying down the MTBE phase under Nitrogen:

  • Do not over-dry. Bone-dry lipid films form "cakes" that are nearly impossible to resolubilize.[1][2]

  • Sonicate Warm: Reconstitute in Chloroform:Methanol (1:1) or Isopropanol . Sonicate in a water bath at 40°C for 10 minutes. The heat is non-negotiable for C32.

Module 3: LC-MS/MS Optimization

The Problem: C32-Ceramide elutes at the very end of the gradient, often as a broad, tailing peak, or it carries over to the next injection.

Chromatography Setup[2]
  • Column: A standard C18 column may retain C32 too strongly.[2]

    • Recommendation:C8 (Octyl) column or C18 RP-Amide .[1][2] The C8 phase allows easier desorption of the C32 chain.

  • Mobile Phase B (Organic): Acetonitrile is too weak.[2] You must use Isopropanol (IPA) or a Methanol:IPA mixture (e.g., 50:50).

    • Additive: 5mM Ammonium Formate + 0.1% Formic Acid (enhances [M+H]+ ionization).[2]

The "Sawtooth" Gradient

To prevent carryover, implement a sawtooth wash at the end of every injection.

LC_Gradient Start Injection Elution Elution of C16-C24 (50-90% B) Start->Elution 0-5 min C32_Elution Elution of C32 (99% B - IPA rich) Elution->C32_Elution Strong Organic Push Wash Sawtooth Wash (100% B -> 50% B -> 100% B) C32_Elution->Wash Remove Carryover Equilibration Re-equilibration Wash->Equilibration Reset Equilibration->Start Next Sample

Figure 1: LC Gradient strategy highlighting the requirement for a high-organic (IPA) push to elute C32-Ceramide and a sawtooth wash to prevent carryover.

Troubleshooting FAQs

Q1: My Internal Standard (IS) recovery is good, but C32 recovery is low. Why? A: You are likely using an IS with a shorter chain (e.g., C12 or C17). These dissolve easily.[2] C32 precipitates where C12 stays in solution.[2]

  • Fix: Use a deuterated IS that closer mimics the analyte, such as C24:0-d7 Ceramide .[1] If unavailable, ensure your reconstitution solvent contains at least 50% Isopropanol or Chloroform.

Q2: I see a "ghost peak" of C32 in my blank samples. A: This is carryover. The C32 from the previous run is sticking to the injector needle or the column head.

  • Fix: Change your needle wash solvent to Isopropanol:Chloroform:Acetone (45:45:10) . Standard Methanol washes will not clean C32 off the needle.

Q3: Can I use plastic 96-well plates? A: Only if they are glass-coated or if you analyze immediately. If samples sit in polypropylene plates for >4 hours, C32 will adsorb to the walls.

References

  • Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137–1146. Link

  • LIPID MAPS® . (2023).[2] Structure-Specific, Quantitative Methods for Analysis of Sphingolipids by Liquid Chromatography–Tandem Mass Spectrometry. Lipidomics Protocols. Link

  • Jiang, H., et al. (2013). Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma.[2][3][4][5][6][7][8] Analytical and Bioanalytical Chemistry, 405, 7357–7365.[5] Link

  • Kauhanen, D., et al. (2016). Development and validation of a high-throughput LC-MS/MS assay for routine measurement of molecular ceramides. Analytical and Bioanalytical Chemistry, 408, 3475–3483. Link[1][2]

Sources

Technical Guide: Minimizing Adsorption of C32 Ceramide to Plasticware

[1]

The Core Challenge: Why C32 Ceramide is "Sticky"

C32 Ceramide (d18:1/32:0) is an Ultra-Long-Chain Ceramide (ULC-Cer).[1][2] Its physicochemical behavior is dominated by its extreme hydrophobicity.[2] Unlike shorter-chain ceramides (e.g., C16), the C32 acyl chain creates a massive hydrophobic surface area.[3][1]

The Mechanism of Loss: When C32 ceramide in an aqueous or low-organic buffer encounters a plastic surface (polystyrene, polypropylene), the system seeks to minimize Gibbs Free Energy (

333

The result: Rapid, non-specific binding (NSB) that can deplete >90% of your analyte within minutes, leading to non-linear standard curves and false negatives.[3]

Material Selection: The "Hardware" Defense

The choice of labware is the first line of defense.[3] Do not treat C32 ceramide like a standard reagent.

MaterialAdsorption RiskRecommendationContext
Borosilicate Glass Very LowCritical Storage of stock solutions; Autosampler inserts.[1][2]
Standard Polystyrene (PS) ExtremeFORBIDDEN Never use PS tubes or reservoirs for C32.[1][2]
Standard Polypropylene (PP) HighAvoid Acceptable only with >50% organic solvent.[1]
Low-Retention PP ModerateConditional Better than standard PP, but requires validation.[1][2]
Teflon (PTFE) LowExcellent Transfer lines, seals, and gaskets.[3]
⚠️ Critical Warning on "Low-Binding" Plastics

While "Low-Binding" or "Low-Retention" tips/tubes are generally superior, they are not magic.[1][2] Some surface treatments can actually increase affinity for specific lipid classes depending on the coating chemistry [1]. Always validate recovery against a glass control.

Solvent Chemistry: The "Medium" Defense[1]

You must manipulate the solvent environment to make the liquid phase more energetically favorable for the lipid than the plastic wall.[3]

For LC-MS/MS Workflows

You cannot use protein carriers (BSA) due to ion suppression.[1][2] You must rely on Organic Strength .

  • Solubility Threshold: C32 ceramide often requires heating and specific solvent ratios.[2]

  • Recommended Solvent: Chloroform:Methanol (2:[1]1) for stocks; Methanol:Isopropanol (50:[3][1][2]50) for working solutions.

  • The "50% Rule": To prevent adsorption in PP tubes, the organic content (MeOH/ACN) should generally remain above 50% .[3] If you must go aqueous (e.g., for column equilibration), use glass inserts immediately.[3]

For Bioassays / Cell Culture

You cannot use high organic solvents (toxicity).[1] You must use a Carrier Protein .

  • The BSA Shield: Bovine Serum Albumin (BSA) acts as a "molecular chaperone," binding the hydrophobic tail of the ceramide and keeping it in solution.[3]

  • Concentration: 0.1% to 1.0% Fatty-Acid-Free BSA is typically required.[1][2]

Visualizing the Strategy

The following diagrams illustrate the mechanism of loss and the decision workflow for handling C32 Ceramide.

C32_Adsorption_MechanismC32Free C32 Ceramide(Hydrophobic)PlasticPlastic Wall(Hydrophobic Surface)C32->PlasticAdsorption(Entropy Driven)WaterAqueous Buffer(High Entropy Penalty)Water->C32RepulsionSolventOrganic Solvent(Methanol/IPA)Solvent->C32Solvates TailBSABSA Protein(Hydrophobic Pocket)BSA->C32Encapsulates

Caption: Figure 1.[3][1][4] Thermodynamic drivers of C32 adsorption. In aqueous buffers, adsorption to plastic is entropically favorable.[3] Organic solvents or BSA carriers intercept this interaction.[3]

Workflow_Decision_TreeStartStart: C32 HandlingDecisionDownstream Application?Start->DecisionLCMSLC-MS/MS AnalysisDecision->LCMSBioassayCell Culture / BioassayDecision->BioassayGlassUse Glass Vials/Inserts(Mandatory)LCMS->GlassStockDissolve in DMSO/EtOH(Heated)Bioassay->StockSolventMaintain >50% Organic(MeOH/IPA)Glass->SolventTipsPre-wet Low-Retention Tipsor use Glass SyringesSolvent->TipsDilutionDilute into Buffer + 1% BSA(Carrier Protein)Stock->DilutionPlasticLow-Binding Plates OK(If BSA present)Dilution->Plastic

Caption: Figure 2.[1][2] Decision matrix for minimizing C32 loss based on experimental context.

Step-by-Step Protocols

Protocol A: Preparation for LC-MS/MS (Solvent-Based)

Use this when quantifying C32 levels.[1][2] Detergents and BSA are strictly prohibited.[3]

  • Stock Preparation: Dissolve C32 powder in Chloroform:Methanol (2:1) or 100% Methanol (heated to 50°C) to create a high-concentration stock (e.g., 1 mg/mL).[1][2] Store in a glass vial with a Teflon-lined cap at -20°C [2].

  • Working Solution: Dilute the stock into Methanol:Isopropanol (50:50) containing your internal standard.

    • Tip: Add the Internal Standard (IS) before any transfer steps.[3] If C32 is lost to the tip, the IS should theoretically be lost at a similar rate, correcting the data.[3]

  • Transfer: Use positive displacement pipettes or glass syringes if possible.[2] If using standard pipettes, use Low-Retention tips and pre-wet the tip (aspirate and dispense the solvent 3 times before taking the final aliquot) to saturate surface binding sites.[3]

  • Autosampler: Transfer immediately to a glass insert inside the autosampler vial. Do not use plastic vials.

Protocol B: Preparation for Cell Culture (BSA-Based)

Use this when treating cells.[1][2] The BSA is necessary to deliver the lipid to the cell.[3]

  • Initial Dissolution: Dissolve C32 in high-grade DMSO or Ethanol. You may need to sonicate in a water bath at 37-50°C to ensure complete dissolution.[1][2]

  • Carrier Complexing:

    • Prepare the culture medium containing 0.1% - 1% Fatty-Acid-Free BSA .[1][2]

    • While vortexing the medium rapidly, slowly inject the DMSO/Ceramide solution.[3]

    • Note: The final DMSO concentration should be <0.1% to avoid cytotoxicity.

  • Validation: Measure the concentration of the final solution to ensure the lipid didn't precipitate upon hitting the aqueous buffer.

Troubleshooting & FAQs

Q: My standard curve for C32 is non-linear at low concentrations. Why? A: This is the hallmark of adsorption. The plastic surfaces have a finite number of binding sites. At low concentrations, the plastic "eats" a higher percentage of your analyte (e.g., 50% loss).[3] At high concentrations, the sites are saturated, and loss is negligible (e.g., 1% loss).[3] Fix: Switch to glass inserts and increase the organic solvent percentage in your diluent.

Q: Can I use silanized glass? A: Silanization makes glass more hydrophobic.[1][2] For C32 ceramide, this can actually worsen adsorption compared to untreated borosilicate glass.[3] Use untreated high-quality glass [3].[1][2]

Q: I see "carryover" in my LC-MS runs. Is it the column or the injector? A: It is likely the injector needle or the valve rotor.[3] C32 is extremely sticky.[2] Fix: Use a strong needle wash: Isopropanol:Acetonitrile:Acetone:Cyclohexane (1:1:1:1) or similar aggressive organic mix.[1][2] Ensure the wash volume is sufficient.

Q: Can I store C32 in DMSO at -20°C? A: Yes, but DMSO freezes.[1][2] Repeated freeze-thaw cycles can cause the ceramide to precipitate out of the DMSO.[2] Always heat (37°C) and vortex vigorously before use to redissolve any micro-precipitates.[3]

References

  • Bratcher, P. E., & Gaggar, A. (2013).[3][5] Characterization and Prevention of the Adsorption of Surfactant Protein D to Polypropylene. PLoS ONE. Link

  • Avanti Polar Lipids. Storage and Handling of Lipids. Technical Support. Link

  • Cayman Chemical. C32 Ceramide (d18:1/32:[1][2]0) Product Information & Solubility. Link[3][1]

  • Tominaga, Y., et al. (2008).[3] Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses. Link

Technical Support Guide: Solubilizing C32 Ceramide and Preventing Precipitation

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling very-long-chain (VLC) ceramides. This guide provides in-depth troubleshooting and answers to frequently asked questions regarding C32 ceramide (Cer(d18:1/32:0)), a molecule notorious for its challenging solubility profile. Our goal is to equip you with the foundational knowledge and practical protocols to maintain C32 ceramide in solution, ensuring the success and reproducibility of your experiments.

Part 1: Frequently Asked Questions - Understanding the Challenge

This section addresses the fundamental properties of C32 ceramide that underpin its difficult handling.

Q1: Why is C32 ceramide so difficult to dissolve and prone to precipitation?

A: The difficulty in solubilizing C32 ceramide stems directly from its molecular structure. It consists of a sphingosine base linked to a 32-carbon saturated fatty acid.[1][2] This extremely long, non-polar acyl chain results in several key properties:

  • Extreme Hydrophobicity: C32 ceramide is one of the more hydrophobic lipids found in nature and is completely insoluble in water.[3] When a concentrated stock in an organic solvent is introduced into an aqueous medium (e.g., buffer, cell culture media), the hydrophobic ceramide molecules are driven to self-associate to minimize their contact with water, leading to aggregation and precipitation.

  • Strong Intermolecular Forces: The long, saturated C32 chains pack together very efficiently via strong van der Waals forces. This tight packing results in a stable, solid-state structure at physiological temperatures, which requires significant energy (e.g., heat) to disrupt and allow solvent molecules to interpenetrate.[4]

  • High Melting/Transition Temperature: Long-chain saturated ceramides have high phase transition temperatures.[5][6] Below this temperature, they exist in a crystalline or gel-like state, which is highly resistant to solubilization.

Q2: What are the recommended primary solvents for creating a C32 ceramide stock solution?

A: Based on its physicochemical properties, a limited number of powerful solvent systems are effective. The choice depends on your downstream application.

  • Chloroform:Methanol (2:1, v/v): This is the gold standard for dissolving very-long-chain ceramides for analytical or biophysical applications where the solvent will be evaporated.[1][2][7] It effectively disrupts the intermolecular forces holding the ceramide molecules together.

  • Heated Polar Aprotic Solvents (e.g., DMSO): Dimethyl sulfoxide (DMSO) can be used, but typically requires heating to fully solubilize C32 ceramide.[1][2] This is a common choice for preparing stocks for cell-based assays, but care must be taken to control the final DMSO concentration.

  • Heated Alcohols (e.g., Ethanol, Methanol): Pure ethanol or methanol can also serve as primary solvents, but almost always require heating to the 60-70°C range.[1][2][8] Ethanol is often preferred for cell culture applications due to its lower toxicity compared to DMSO or methanol.[8]

Q3: My C32 ceramide powder is not dissolving, even with the recommended solvents. What troubleshooting steps can I take?

A: This is a common issue. If you are observing a persistent solid or cloudy suspension in your primary organic solvent, follow these steps:

  • Apply Heat: Gently warm the solution in a water bath (60-70°C). This is the most critical step. The thermal energy is required to break the strong packing of the C32 acyl chains.[1][2] Use a sealed vial to prevent solvent evaporation.

  • Increase Mechanical Agitation: Vortex the heated solution vigorously for 1-2 minutes. The mechanical force helps to break apart the powder and increase the surface area exposed to the solvent.

  • Use Sonication (with caution): A brief sonication in a bath sonicator can help break up stubborn aggregates. Use short bursts (e.g., 5-10 seconds) and allow the sample to cool to prevent potential degradation of the lipid from localized heating.

Part 2: Troubleshooting Guide - Preventing Precipitation in Aqueous Media

This section provides detailed protocols to address the core challenge: the transition from an organic stock solution to an aqueous experimental system without precipitation.

Workflow: Selecting a Solubilization Protocol

The optimal strategy depends entirely on your experimental context. Use the following decision tree to select the appropriate protocol.

G cluster_start Start: Experimental Goal cluster_protocols Protocols cluster_validation Validation start What is your downstream application? cell_culture Protocol 1: Heated Ethanol Dilution (for Cell Culture / Biological Assays) start->cell_culture Cell-Based Assays biophysical Protocol 2: Lipid Film Rehydration (for Liposomes / Biophysical Assays) start->biophysical Biophysical Assays (e.g., liposome formation) validation Visual Inspection: - Uniformly hazy suspension? - No visible particles or film? cell_culture->validation biophysical->validation

Caption: Decision workflow for choosing the correct C32 ceramide solubilization method.

Q4: My C32 ceramide crashes out immediately upon dilution into my aqueous buffer. How do I stop this?

A: Direct dilution of a room-temperature stock solution into an aqueous buffer is almost guaranteed to fail. The key is to manage the transition carefully. Here are two field-proven protocols.

Protocol 1: Heated Ethanol Dilution for Cell Culture & Biological Assays

Causality: This method relies on keeping the entire system (stock and destination buffer) warm during the dilution process. This prevents the ceramide from crossing its phase transition temperature and solidifying while it is being dispersed in the aqueous environment. Vigorous agitation helps to form a fine, relatively stable colloidal suspension.

Methodology:

  • Prepare the Stock Solution:

    • Dissolve C32 ceramide in 100% ethanol to a concentration of 1-5 mM.

    • Seal the vial and heat in a water bath to 60-70°C.

    • Vortex vigorously until the solution is completely clear. This is your hot stock solution.

  • Prepare the Destination Medium:

    • Pre-warm your cell culture medium or aqueous buffer to 37°C. For some robust buffers, warming to a higher temperature (e.g., 50-60°C) may improve results, but this is not suitable for most cell culture media containing heat-labile components.

  • Perform the Dilution:

    • While vigorously vortexing or stirring the pre-warmed destination medium, add the hot stock solution dropwise to achieve the final desired concentration.

    • Crucial: The final ethanol concentration in your medium should be kept to a minimum, typically ≤ 0.5%, to avoid solvent toxicity.[8] Calculate your dilutions accordingly.

  • Immediate Use and Validation:

    • Use the final ceramide-containing medium immediately, as the suspension may not be stable long-term.

    • Self-Validation: A successful preparation will appear as a uniformly hazy or opalescent suspension. The absence of visible white particles, either floating or settled, indicates success.

Protocol 2: Lipid Film Rehydration for Biophysical Assays (e.g., Liposome Formation)

Causality: This technique avoids the direct mixing of incompatible solvents. By first evaporating the organic solvent, you create a high-surface-area thin film of the lipid. This film can then be rehydrated with an aqueous buffer, allowing the lipid molecules to self-assemble into structures like liposomes or micelles in a more controlled manner.

Methodology:

  • Prepare the Lipid Solution:

    • Dissolve C32 ceramide (and any other lipids for your mixture) in a volatile solvent system like Chloroform:Methanol (2:1, v/v). Ensure complete dissolution.

  • Create the Thin Film:

    • In a round-bottom flask or glass vial, create a thin film of the lipid by evaporating the solvent under a stream of inert gas (e.g., nitrogen or argon).

    • For a more uniform film, a rotary evaporator is ideal.

    • Place the vessel under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.

  • Rehydrate the Film:

    • Add your desired aqueous buffer to the vessel containing the dry lipid film.

    • Agitate the mixture by vortexing or bath sonication. The rehydration step is often performed above the phase transition temperature of the lipid mixture to facilitate vesicle formation.

  • Validation and Sizing (if applicable):

    • The resulting solution will be a suspension of multilamellar vesicles.

    • Self-Validation: The lipid film should be completely lifted from the glass surface, resulting in a milky-white suspension.

    • For many applications, this suspension may need to be further processed (e.g., by extrusion or sonication) to create unilamellar vesicles of a defined size.

Part 3: Data Summary & Advanced Considerations
Table 1: Comparison of Recommended Solvent Systems for C32 Ceramide Stock
Solvent SystemTypical Conc.Required ConditionsBest For...Cautions & Key Considerations
Chloroform:Methanol (2:1, v/v) 1-10 mg/mLRoom TemperatureAnalytical standards, lipid film preparation, TLCHighly toxic; must be completely removed before biological use. Volatile.
100% Ethanol 1-5 mMMust be heated (60-70°C)Stock solutions for cell culture and other biological assaysMust control final concentration in media (≤0.5%) to avoid toxicity.[8] Use immediately after dilution.
DMSO 1-5 mMMust be heated (60-70°C)Stock solutions for in vitro assaysCan have biological effects on its own. Final concentration should be kept low (typically ≤0.1%).
Ethanol:Dodecane (98:2, v/v) VariableRoom TemperatureDispersing ceramides into aqueous solutions for cell treatmentDodecane acts as a carrier to improve dispersion stability.[9] May not be suitable for all applications.
Q5: Is there a more advanced solvent system for improving stability in cell culture?

A: Yes. For particularly challenging applications requiring a more stable dispersion, a co-solvent system can be employed. A published method for natural ceramides uses a mixture of ethanol and dodecane (98:2, v/v) .[9] In this system, the ceramide is first dissolved in the ethanol:dodecane mixture. Upon dilution into the aqueous medium, the dodecane is thought to act as a non-toxic, hydrophobic "keeper," forming stable micro- or nano-scale dispersions of the ceramide, thereby preventing rapid precipitation. The protocol would be similar to the Heated Ethanol Dilution method, though heating may not be as critical.

Q6: How should I properly store my C32 ceramide solutions?

A: For long-term stability, C32 ceramide should be stored as a solid at -20°C. If you must store it in solution, use an organic solvent like chloroform:methanol, purge the vial with an inert gas (argon or nitrogen) to prevent oxidation, seal it tightly with a Teflon-lined cap, and store at -20°C. Avoid storing in aqueous suspension, as it will aggregate and crash out over time.

References
  • How to dissolve the ceramides and add it to cell culture for treatment? - ResearchGate. [Link]

  • LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery - PMC. [Link]

  • Goñi, F. M., & Alonso, A. (2006). Biophysics (and sociology) of ceramides. Biochemical Society Transactions, 34(Pt 3), 377–380. [Link]

  • Fahy, E., et al. (2009). Regulation of very-long acyl chain ceramide synthesis by acyl-CoA-binding protein. Journal of Biological Chemistry, 284(22), 14899-14908. [Link]

  • Preparation of ceramides - Cyberlipid. [Link]

  • Siskind, L. J., et al. (2002). The Lipids C2- and C16-Ceramide Form Large Stable Channels: IMPLICATIONS FOR APOPTOSIS. Journal of Biological Chemistry, 277(47), 45335-45341. [Link]

  • Law, S. G., et al. (1993). Physical properties of ceramides: Effect of fatty acid hydroxylation. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1169(2), 145-152. [Link]

  • Neubert, R. H. H. (2007). Properties of ceramides and their impact on the stratum corneum structure: a review. Part 1. Skin Pharmacology and Physiology, 20(4), 163-172. [Link]

  • A kind of extraction method of plant source ceramide - Google P
  • Pinto, S. N., et al. (2011). Effect of ceramide structure on membrane biophysical properties. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1808(11), 2753-2760. [Link]

  • Wohlrab, J., & Neubert, R. H. (2007). Properties of Ceramides and Their Impact on the Stratum Corneum Structure: A Review. Part 2: Stratum Corneum Lipid Models. Skin Pharmacology and Physiology, 20(5), 215-224. [Link]

  • How can ceramide be dissolved? - ResearchGate. [Link]

  • C32 Ceramide (d18:1/32:0) | CAS 34227-73-1 - Biomol.de. [Link]

Sources

Technical Support Center: High-Sensitivity Detection of C32 Ceramide (d18:1/32:0)

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ULC-CER-32-OPT Status: Open Assigned Specialist: Senior Application Scientist, Lipidomics Division

Executive Summary

Detecting Ultra-Long-Chain (ULC) ceramides, specifically C32:0 (N-dotriacontanoylsphingosine), presents a unique set of analytical challenges compared to canonical C16 or C24 species. The primary failure modes are solubility-driven losses during extraction and severe carryover in LC systems due to the extreme hydrophobicity of the C32 acyl chain. Furthermore, ionization efficiency in ESI decreases as chain length increases, often pushing C32 below the Limit of Quantitation (LOQ).

This guide provides a validated workflow to overcome these detection limits, focusing on solvent optimization, column chemistry, and aggressive system passivation.

Module 1: Sample Preparation & Extraction

The majority of C32 signal loss occurs before the sample enters the mass spectrometer. Standard Bligh & Dyer protocols often fail to keep C32 solubilized during the phase separation.

The Solubility Challenge

C32 ceramide is nearly insoluble in pure methanol or cold acetonitrile. It requires non-polar, aprotic solvents or elevated temperatures to remain in solution.

Protocol: Modified One-Phase Extraction for ULC Ceramides Recommended over biphasic extraction to prevent interface losses.

  • Lysis/Homogenization: Homogenize tissue/cells in Butanol:Methanol (1:1 v/v) rather than aqueous buffers. The butanol component is critical for ULC solubility.

  • Extraction:

    • Add Chloroform:Methanol (2:1 v/v) containing internal standard (see Validation section).

    • CRITICAL STEP: Incubate at 48°C for 30 minutes. Heat is non-negotiable for C32 recovery.

    • Sonicate for 10 minutes (water bath) to disrupt lipid aggregates.

  • Clarification: Centrifuge at 12,000 x g for 10 min at 20°C (Do not refrigerate centrifuge; cold causes precipitation).

  • Reconstitution:

    • Dry supernatant under nitrogen.[1][2]

    • Reconstitute in Isopropanol:Methanol:Chloroform (4:2:1) .

    • Why this mix? Isopropanol (IPA) is the strongest ionizing solvent for ULC lipids in ESI.

ExtractionWorkflow cluster_0 Standard Protocol (Fail) cluster_1 Optimized ULC Protocol A Cold MeOH Extraction B Precipitation of C32 A->B C Loss in Pellet B->C D Butanol:MeOH Lysis E Heat (48°C) Incubation D->E F Warm Centrifugation (20°C) E->F G Reconstitute in IPA:MeOH:CHCl3 F->G

Figure 1: Comparison of standard vs. optimized extraction workflows. Heat and Butanol are the critical variables for C32 recovery.

Module 2: Chromatography & Separation

C32 elutes very late on standard C18 columns, resulting in broad peaks that disappear into the baseline noise.

Column Selection Strategy

For C32, we must reduce on-column hydrophobic interaction without losing resolution from isobaric interferences.

ParameterStandard Setup (Avoid)Optimized Setup (Recommended)Technical Rationale
Stationary Phase C18 (Standard Pore)C8 or C18 (Wide Pore 300Å) C8 reduces retention time, sharpening the peak and increasing S/N ratio.
Mobile Phase B 100% Acetonitrile90% Isopropanol / 10% Acetonitrile IPA is required to elute C32 efficiently and boost ionization.
Column Temp 40°C60°C High temperature reduces mobile phase viscosity and improves mass transfer for large lipids.
Flow Rate 0.3-0.5 mL/min0.2 mL/min Lower flow rate aids ionization efficiency in high-organic content.
The "Ghost Peak" (Carryover) Solution

C32 sticks to rotor seals and injection needles.

  • Needle Wash: Use Isopropanol:Toluene (1:1) or Chloroform:Methanol:Acetone (1:1:1) . Standard aqueous washes are useless here.

  • Valve Cleaning: Implement a "sawtooth" gradient wash (100% B to 10% B rapid cycling) at the end of every run.

Module 3: Mass Spectrometry Optimization

Detection of C32 requires forcing the molecule into the gas phase despite its heavy lipophilicity.

MRM Transition Parameters

Target the protonated molecule


. Avoid sodium adducts 

for quantitation as they do not fragment efficiently.

Target Analyte: C32 Ceramide (d18:1/32:0)

  • Formula:

    
    
    
  • Precursor Ion (Q1): 762.8

    
    
    
  • Product Ion (Q3): 264.3

    
     (Sphingosine backbone loss of 2H2O)
    
  • Cone Voltage: High (e.g., 50-60V) – helps decluster aggregates in the source.

  • Collision Energy: ~35-45 eV (Optimize per instrument).

Troubleshooting Sensitivity: If signal is still low, switch Mobile Phase Modifier:

  • Standard: 0.1% Formic Acid.[3]

  • Booster:5 mM Ammonium Formate + 0.2% Formic Acid . The ammonium helps stabilize the ion cloud, while formate provides the proton source.

MSTuning Start Signal < LOQ? Check1 Check Mobile Phase B Is it >90% IPA? Start->Check1 Action1 Switch to IPA/MeCN (90:10) Check1->Action1 No Check2 Check Source Temp Is it >350°C? Check1->Check2 Yes Action2 Increase Temp to 400°C (Desolvation is critical) Check2->Action2 No Check3 Check Adducts Dominant Na+ (784.8)? Check2->Check3 Yes Action3 Add Ammonium Formate to suppress Na+ Check3->Action3 Yes

Figure 2: Decision tree for troubleshooting low sensitivity in C32 ceramide detection.

Module 4: Validation & Internal Standards

You cannot validate C32 quantitation using a C16 internal standard. The extraction efficiencies are too different.

Recommended Internal Standard (IS):

  • Primary Choice: C24:0 Ceramide-d7 (d18:1-d7/24:0).

  • Alternative: If available, synthetic C32:0 Ceramide-d3 is ideal.

  • Why? The IS must mimic the hydrophobicity of the analyte. C12 or C16 standards will stay in solution while C32 precipitates, leading to massive over-quantification errors.

System Suitability Test (SST): Run a blank immediately after your high standard.

  • Pass: Signal in blank < 20% of LLOQ.

  • Fail: Signal > 20% of LLOQ. (Trigger: Replace rotor seal or switch to Toluene needle wash).

References
  • Extraction Methodology for ULC Lipids

    • Title: LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery.[2]

    • Source: van Smeden, J., et al. (2011). Journal of Lipid Research.
    • URL:[Link]

    • Relevance: Establishes the necessity of Heptane/Chloroform/MeOH mixtures for extracting ultra-long chain ceramides
  • LC-MS/MS Optimization for Long-Chain Ceramides

    • Title: Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma.[3][4][5][6]

    • Source: Jiang, H., et al. (2013). Analytical Biochemistry.
    • URL:[Link]

    • Relevance: Provides the foundational MRM transition logic (sphingosine backbone fragmentation) and mobile phase considerations (IPA gradients)
  • Solubility & Handling

    • Title: Sphingolipid Solubilization, Isolation, Analysis, and Storage Advice.[7]

    • Source: Cayman Chemical Technical Support.
    • Relevance: Validates the use of heating and specific solvent mixtures (Ethanol/Dodecane or Chloroform/MeOH)
  • Carryover Mitigation

    • Title: Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules.
    • Source: Shimadzu Technical Report / PMC.
    • URL:[Link]

    • Relevance: Details the adsorption mechanism of "sticky" biomolecules to LC hardware and validates the need for aggressive organic washes (toluene/isopropanol) for hydrophobic analytes.

Sources

Validation & Comparative

Analytical Distinction of Ultra-Long Chain Sphingolipids: C32 Ceramide vs. C32 Dihydroceramide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

In the field of lipidomics, the distinction between Ceramide (Cer) and Dihydroceramide (DhCer) is not merely structural—it is a critical checkpoint in cellular fate. While Ceramide is a well-documented driver of apoptosis and insulin resistance, Dihydroceramide was historically dismissed as an inert intermediate.[1] We now know DhCer possesses distinct biological activity, particularly in autophagy and hypoxia signaling.

This guide focuses on the analytical separation of C32 species (specifically d18:1/32:0 Ceramide vs. d18:0/32:0 Dihydroceramide ). These Ultra-Long Chain (ULC) sphingolipids present unique challenges:

  • Solubility: The 32-carbon fatty acid chain creates extreme hydrophobicity, leading to precipitation in standard mobile phases.

  • Isobaric Interference: The mass difference is only 2.016 Da (two hydrogen atoms), requiring precise mass spectrometry.

  • Co-elution: The single double bond in the sphingoid base provides insufficient selectivity difference on standard C18 columns.

This guide details the MRM-based LC-MS/MS workflow required to confidently distinguish these molecules.

Biological Pathway & Structural Difference[1][2]

The conversion of Dihydroceramide to Ceramide is catalyzed by Dihydroceramide Desaturase 1 (DES1) .[2] This enzyme inserts a trans-4,5 double bond into the sphingoid base.

sphingolipid_pathway PalmitoylCoA Palmitoyl-CoA + Serine KetoSph 3-Ketosphinganine PalmitoylCoA->KetoSph SPT DhSph Sphinganine (d18:0) KetoSph->DhSph Reductase DhCer C32 Dihydroceramide (d18:0/32:0) [Inactive/Autophagy] DhSph->DhCer CerS (Acylation) Cer C32 Ceramide (d18:1/32:0) [Apoptosis/Signaling] DhCer->Cer DES1 (Desaturation) -2H

Figure 1: The De Novo Sphingolipid Synthesis Pathway highlighting the critical DES1 desaturation step.

Physicochemical Comparison

The primary differentiator is the sphingoid base . Ceramide contains Sphingosine (d18:1) , while Dihydroceramide contains Sphinganine (d18:0) .

FeatureC32 Ceramide (d18:1/32:0)C32 Dihydroceramide (d18:0/32:0)
Molecular Formula C

H

NO

C

H

NO

Exact Mass (Neutral) 773.7625 Da775.7781 Da
Precursor Ion [M+H]+ 774.77 776.78
Sphingoid Base Sphingosine (18 carbons, 1 double bond)Sphinganine (18 carbons, saturated)
Structural Rigidity High (Trans-double bond at C4-C5)Lower (Flexible alkyl chain)
Lipophilicity (LogP) ~16.5 (Extremely Hydrophobic)~16.8 (Extremely Hydrophobic)
Key Product Ion m/z 264.3 (Sphingosine fragment)m/z 266.3 (Sphinganine fragment)

Analytical Strategy: The "Base" Distinction

Because the C32 fatty acid chain is identical in both molecules, you cannot rely on neutral loss of the fatty acid to distinguish them. You must target the sphingoid base fragment in MS/MS.

The Self-Validating Mechanism
  • Ceramide Confirmation: Detection of m/z 264.3 confirms the presence of the d18:1 base (double bond present).

  • Dihydroceramide Confirmation: Detection of m/z 266.3 confirms the presence of the d18:0 base (saturation).

If you observe "cross-talk" (e.g., a 264 peak in your DhCer channel), it indicates In-Source Fragmentation or isotopic overlap, which must be corrected chromatographically.

Experimental Protocol: LC-MS/MS for VLC Ceramides

Objective: Quantify and separate C32 Cer and C32 DhCer in biological tissue (e.g., epidermis or liver).

A. Sample Preparation (Modified Bligh-Dyer)

Standard extraction fails for C32 lipids due to poor solubility in cold solvents.

  • Homogenization: Homogenize tissue in PBS.

  • Lysis: Add Chloroform:Methanol (1:2 v/v) containing internal standards (e.g., C12-Ceramide, d18:1/12:0).

  • Heating (Critical Step): Incubate at 48°C for 30 minutes . Why? This solubilizes the semi-crystalline C32 chains that otherwise precipitate.

  • Phase Separation: Add Chloroform and Water to reach final ratio 1:1:0.9. Centrifuge at 3000 x g.

  • Drying: Collect lower organic phase. Dry under nitrogen.

  • Reconstitution: Dissolve in Chloroform:Methanol (1:1) . Do not use high-water content solvents for reconstitution.

B. Liquid Chromatography (LC) Conditions

Separation of C32 species requires strong solvents to prevent carryover.

  • Column: C8 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C8, 2.1 x 50mm, 1.8µm).

    • Expert Insight: We use C8 instead of C18 . C32 lipids bind irreversibly to C18, leading to peak tailing and ghost peaks in subsequent runs. C8 provides sufficient retention with better peak shape.

  • Mobile Phase A: Methanol:Water (60:40) + 10mM Ammonium Formate + 0.2% Formic Acid.

  • Mobile Phase B: Isopropanol:Methanol (90:10) + 10mM Ammonium Formate + 0.2% Formic Acid.

    • Note: The high IPA content is mandatory to elute C32 lipids.

  • Gradient:

    • 0-1 min: 60% B

    • 1-10 min: Ramp to 99% B

    • 10-14 min: Hold 99% B (Elution of C32 Cer/DhCer usually occurs here)

    • 14-15 min: Re-equilibrate.

C. Mass Spectrometry (MRM Parameters)

Mode: ESI Positive (ESI+)

AnalytePrecursor (Q1)Product (Q3)Dwell (ms)Collision Energy (eV)
C32 Ceramide 774.8264.3 5035
C32 Dihydroceramide 776.8266.3 5038
IS (C12 Cer) 482.5264.32030

Data Interpretation & Troubleshooting

Visualizing the Decision Logic

Use this flow to validate your peak identification.

analytical_logic Sample Lipid Extract LC LC Separation (C8 Column) High IPA Gradient Sample->LC MS MS/MS Detection (ESI+) LC->MS Q1_774 Q1 Filter: m/z 774.8 (Ceramide Precursor) MS->Q1_774 Q1_776 Q1 Filter: m/z 776.8 (DhCer Precursor) MS->Q1_776 Frag_264 Q3 Filter: m/z 264.3 (Sphingosine Base) Q1_774->Frag_264 Collision Frag_266 Q3 Filter: m/z 266.3 (Sphinganine Base) Q1_776->Frag_266 Collision Result_Cer Confirmed: C32 Ceramide Frag_264->Result_Cer Result_DhCer Confirmed: C32 Dihydroceramide Frag_266->Result_DhCer

Figure 2: Analytical Decision Tree for distinguishing Ceramide from Dihydroceramide based on sphingoid base fragmentation.

Common Pitfalls
  • Isotopic Overlap (Type II Error):

    • The M+2 isotope of C32 Ceramide (774.8 + 2 = 776.8) has the same mass as the monoisotopic C32 Dihydroceramide.

    • Solution: Chromatographic separation is helpful, but the fragment ion is the savior. The M+2 isotope of Ceramide will still fragment to m/z 264.3 (or 266.3 if the isotopes are on the base, but statistically less likely). If you see a peak in the 776.8 -> 266.3 channel that co-elutes perfectly with Ceramide, it is likely isotopic interference. True DhCer usually elutes slightly later than Cer on Reverse Phase.

  • Carryover:

    • C32 lipids are "sticky."

    • Solution: Inject a blank (pure IPA) between every 5 samples. If signal > 0.1% of the standard, increase the wash volume.

References

  • Siddique, M. M., et al. (2015). "Dihydroceramides: From Bit Players to Lead Actors." Journal of Biological Chemistry.

  • Jiang, H., et al. (2020). "High-throughput quantitation of serological ceramides/dihydroceramides by LC/MS/MS." BioRxiv.

  • Mizutani, Y., et al. (2009). "LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery." Journal of Lipid Research.

  • Bielawski, J., et al. (2006). "Simultaneous quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry." Methods.

Sources

A Researcher's Guide to Ceramide Standards: N-Dotriacontanoyl-D-erythro-sphingosine vs. Bovine Brain Extract

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Comparison for High-Fidelity Lipidomic Analysis

Ceramides, the central hub of sphingolipid metabolism, are critical signaling molecules involved in a spectrum of cellular processes, from apoptosis and proliferation to inflammation and stress responses[1][2][3]. The specific biological function of a ceramide is intimately tied to the length of its N-acyl chain[4]. This structural diversity, with hundreds of identified species, presents a significant analytical challenge[1][3]. Accurate quantification, essential for elucidating their roles in health and disease, hinges on the use of appropriate standards.

This guide provides a comprehensive comparison between two common types of ceramide standards used in mass spectrometry-based lipidomics: a single, high-purity synthetic species, N-Dotriacontanoyl-D-erythro-sphingosine (C32:0 Ceramide) , and a complex, naturally-derived mixture, bovine brain ceramide standards . We will delve into their core characteristics, explore their ideal applications, and provide validated experimental protocols to guide researchers in making the optimal choice for their specific analytical needs.

Understanding the Contenders: A Tale of Two Standards

The choice between a synthetic, single-molecule standard and a natural, mixed standard is a critical decision point in experimental design. Each possesses distinct advantages and limitations that directly impact data quality and interpretation.

N-Dotriacontanoyl-D-erythro-sphingosine (C32:0 Ceramide)

This is a synthetic ceramide of exceptional purity (>99%), featuring a D-erythro-sphingosine backbone linked to a very-long-chain (VLC) dotriacontanoic acid (32 carbons, saturated)[5][6].

  • Nature: A single, precisely defined molecular species (C50H99NO3)[6].

  • Key Advantage: Absolute Specificity. Its known structure and concentration make it an ideal internal standard for quantifying other very-long-chain ceramides, which often have distinct biological roles compared to their long-chain counterparts[2][4]. VLC-ceramides are crucial for skin barrier function and have been implicated in the regulation of membrane homeostasis and metabolic diseases[5][7].

  • Application Focus: Primarily used as an internal standard in LC-MS/MS methods for the precise quantification of specific, endogenous VLC-ceramides[5]. It is also valuable in biochemical assays studying enzymes that process VLC-ceramides, such as Ceramide Synthase 2 (CERS2)[7][8].

Bovine Brain Ceramide Standards

This is a purified mixture of ceramides extracted from bovine brain tissue. It represents a profile of the most abundant ceramide species present in that biological source.

  • Nature: A complex mixture of various ceramide species.

  • Composition: Primarily contains ceramides with non-hydroxy fatty acids, with stearic acid (C18:0) and nervonic acid (C24:1) being major components[9]. The mixture also includes a range of other saturated and monounsaturated fatty acyl chains from C14 to C26[9]. Some preparations may also contain species with 2-hydroxy fatty acids[10].

  • Key Advantage: Broad Coverage. This mixture can serve as a qualitative reference material to identify a range of endogenous ceramides in a sample by comparing retention times and fragmentation patterns. It is also used to build calibration curves for multiple ceramide species simultaneously.

  • Application Focus: Useful for method development, system suitability checks, and the semi-quantitative profiling of the most common long and very-long-chain ceramides in biological samples[10][11].

Head-to-Head Comparison: Key Performance Metrics

The choice of standard directly influences the accuracy, precision, and scope of your experimental results. The following table summarizes the critical performance differences.

FeatureN-Dotriacontanoyl-D-erythro-sphingosine (C32:0)Bovine Brain Ceramide Standards
Composition Single, defined molecule (>99% purity)[5]Complex mixture of multiple ceramide species[9]
Purity High (>99%)High overall purity (e.g., ≥98%), but individual species vary in concentration[10]
Quantification Ideal as an internal standard for absolute quantification of specific VLC-ceramides.Used to generate external calibration curves for multiple species; quantification can be less precise due to matrix effects and co-elution.
Specificity Absolute. Allows for precise tracking of a single analyte.Relative. Represents a biological profile.
Traceability Direct traceability to a known chemical entity and concentration.Composition can have slight batch-to-batch variability as it is a natural extract.
Use Case Targeted quantification of VLC-ceramides, enzyme kinetic studies.Global ceramide profiling, system suitability, identification of common ceramides.

Experimental Validation & Protocols

To achieve trustworthy and reproducible results, robust analytical methods are paramount. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for ceramide analysis due to its high sensitivity and specificity[1][12]. Below is a validated protocol for quantifying ceramides in a biological matrix, adaptable for both types of standards.

Protocol: Quantification of Ceramides in Plasma by LC-MS/MS

This protocol outlines the steps from sample preparation to data analysis, highlighting the distinct roles of the synthetic single standard and the natural mixture.

1. Preparation of Standards

  • Internal Standard (IS) Stock: Prepare a 1 mg/mL stock solution of N-Dotriacontanoyl-D-erythro-sphingosine in a suitable organic solvent (e.g., methanol or chloroform:methanol 1:1, v/v). Store at -20°C. Create a working solution (e.g., 1 µM) by diluting the stock in the reconstitution solvent.

  • Calibration Curve Stock: Prepare a 1 mg/mL stock solution of the bovine brain ceramide mixture. From this, create a series of dilutions in the reconstitution solvent to build a multi-point calibration curve covering the expected concentration range of endogenous ceramides.

2. Sample Preparation: Lipid Extraction

  • Rationale: The goal is to efficiently extract lipids while removing interfering substances like proteins and salts. A modified Bligh-Dyer or Folch extraction is standard[12][13].

  • Procedure:

    • To 50 µL of plasma in a glass tube, add 10 µL of the N-Dotriacontanoyl-D-erythro-sphingosine internal standard working solution.

    • Add 750 µL of ice-cold chloroform:methanol (1:2, v/v). Vortex vigorously for 1 minute at 4°C.

    • Add 250 µL of chloroform and 250 µL of water to induce phase separation[4]. Vortex again.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully aspirate the lower organic phase into a new glass tube.

    • Dry the lipid extract under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipids in 100 µL of a suitable solvent for LC analysis (e.g., methanol or isopropanol)[4].

3. LC-MS/MS Analysis

  • Rationale: Reversed-phase chromatography (e.g., using a C18 or C8 column) separates ceramide species based on their hydrophobicity (i.e., acyl chain length and saturation)[4][12]. Tandem mass spectrometry allows for specific detection using Multiple Reaction Monitoring (MRM).

  • Typical LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[14][15].

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate[15].

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 4:3, v/v) with 0.1% formic acid and 10 mM ammonium formate[15].

    • Gradient: A typical gradient runs from ~60% B to 100% B over several minutes to elute ceramides of increasing chain length.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • MS/MS Conditions (Positive Ion Mode):

    • Ionization: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)[16][17].

    • Detection: MRM. Ceramides typically fragment to produce a characteristic product ion corresponding to the sphingosine backbone (e.g., m/z 264.2) after the loss of the fatty acyl chain and water[12].

    • MRM Transitions: Set up transitions for each target ceramide from the bovine mixture and for the C32:0 internal standard.

4. Data Analysis and Quantification

  • Calibration Curve: Plot the peak area ratio (analyte peak area / IS peak area) of each ceramide from the bovine standard injections against its known concentration. Perform a linear regression to generate a calibration curve.

  • Quantification: In the biological samples, identify each endogenous ceramide by its retention time and MRM transition.

  • Calculate the peak area ratio for each endogenous ceramide against the C32:0 internal standard.

  • Determine the concentration of each analyte by interpolating its peak area ratio from the corresponding calibration curve.

Visualization of the Analytical Workflow

The following diagram illustrates the key stages of the LC-MS/MS protocol, highlighting the integration points for both the internal standard and the calibration standards.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma Plasma Sample Extraction Lipid Extraction (Bligh-Dyer) Plasma->Extraction IS C32:0 Ceramide (Internal Standard) IS->Extraction Spike-in Cal_Mix Bovine Brain Ceramide (Calibration Standards) LC HPLC Separation (C18 Column) Cal_Mix->LC Inject for Calibration Extraction->LC MS Tandem Mass Spec (MRM Detection) LC->MS Integration Peak Integration MS->Integration Quant Quantification (Calibration Curve) Integration->Quant Results Final Concentrations Quant->Results

Caption: Workflow for ceramide quantification using LC-MS/MS.

Choosing the Right Standard: A Logic-Based Approach

The decision of which standard to use is dictated entirely by the research question.

G cluster_quant Targeted Quantification cluster_profile Screening & Profiling Start What is the primary research objective? Quant Absolute quantification of a specific ceramide (e.g., C24:0)? Start->Quant Profile Profiling multiple common ceramides simultaneously? Start->Profile Use_Synthetic Use a high-purity synthetic standard (e.g., C32:0) as an internal standard for that class. Quant->Use_Synthetic Use_Bovine Use Bovine Brain Ceramide mix for external calibration and qualitative identification. Profile->Use_Bovine

Caption: Decision logic for selecting a ceramide standard.

Conclusion and Recommendations

Both N-Dotriacontanoyl-D-erythro-sphingosine and bovine brain ceramide standards are invaluable tools in lipidomics research. They are not mutually exclusive but rather serve complementary purposes.

  • For absolute, high-precision quantification of a specific very-long-chain ceramide or a class of related VLC-ceramides, a high-purity synthetic standard like N-Dotriacontanoyl-D-erythro-sphingosine is indispensable. Its role as an internal standard is crucial for correcting for variations in sample extraction and instrument response, a practice that significantly reduces data variability and improves inter-laboratory concordance[18].

  • For broader, semi-quantitative profiling, method development, or the initial identification of common ceramides in a complex matrix, the bovine brain ceramide mixture is a cost-effective and practical choice. It provides a reference profile that is more representative of a biological system than any single standard.

Ultimately, the most robust experimental designs often employ both. The bovine brain mixture can be used to build the external calibration curves for a range of analytes, while a non-endogenous, structurally distinct synthetic standard like C32:0 (or an odd-chain or isotopically labeled variant) is spiked into every sample as a true internal standard to ensure the highest level of analytical rigor and data integrity[12][15]. This dual-standard approach provides both broad profiling capabilities and the precision required for high-impact research.

References

  • Kasumov, T., et al. (2010). QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY. PMC. Retrieved from [Link]

  • Kim, H. Y., et al. (2022). Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. Journal of the Society of Cosmetic Scientists of Korea. Retrieved from [Link]

  • Butt, F. A., et al. (2015). Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma. PMC. Retrieved from [Link]

  • Spectroscopy Staff. (2024). LC–MS/MS-Based System Used to Profile Ceramide Reactions to Diseases. Spectroscopy. Retrieved from [Link]

  • Biocenter-Wuerzburg. (2024). Study sets new standards for lipidomics in cardiovascular disease research. Retrieved from [Link]

  • Mizutani, Y., et al. (2013). Mass spectrometric and chromatographic comparison of synthetic and epidermis-derived 1-O-acylceramides. ResearchGate. Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). N-(2'-(R)-hydroxylauroyl)-D-erythro-sphingosine Technical Data Sheet. Retrieved from [Link]

  • Gangoiti, P., et al. (2012). Long chain ceramides and very long chain ceramides have opposite effects on human breast and colon cancer cell growth. PubMed. Retrieved from [Link]

  • Tadachi, M., et al. (2016). Role of Intracellular Lipid Logistics in the Preferential Usage of Very Long Chain-Ceramides in Glucosylceramide. MDPI. Retrieved from [Link]

  • Tofiq, A., et al. (2023). Cholesterol-dependent homeostatic regulation of very long chain sphingolipid synthesis. eLife. Retrieved from [Link]

  • Parveen, F., et al. (2013). The equilibrium between long and very long chain ceramides is important for the fate of the cell and can be influenced by co-expression of CerS. ResearchGate. Retrieved from [Link]

  • ScienceDaily. (2024). Checking out the boundaries: Milestone in lipidomics achieved. Retrieved from [Link]

  • Masukawa, Y., et al. (2008). LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery. PMC. Retrieved from [Link]

  • Vvedenskaya, O., et al. (2021). Ultrafast Measurement of Circulating Ceramides in Human Cohorts. Analytical Chemistry. Retrieved from [Link]

  • Al-khazaleh, M., et al. (2022). Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far. Frontiers. Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). Ceramide LIPIDOMIX™ Mass Spec Standard. Retrieved from [Link]

  • Sullards, M. C., et al. (2004). Quantitative measurement of different ceramide species from crude cellular extracts by normal-phase high-performance liquid chromatography coupled to atmospheric pressure ionization mass spectrometry. PubMed. Retrieved from [Link]

  • LIPID MAPS. (n.d.). Ceramides (Cer) and Phosphoceramides. Retrieved from [Link]

  • ResearchGate. (2024). Concordant inter-laboratory derived concentrations of ceramides in human plasma reference materials via authentic standards. Retrieved from [Link]

  • GSRS. (n.d.). N-DOTRIACONTANOYL-D-ERYTHRO-SPHINGOSINE. Retrieved from [Link]

  • MySkinRecipes. (n.d.). N-octanoyl-D-erythro-sphingosine. Retrieved from [Link]

  • Costello, C. E., et al. (2023). Defining the Ceramide Composition of Bovine and Human Milk Gangliosides by Direct Infusion ESI-CID Tandem Mass Spectrometry of Native and Permethylated Molecular Species. PMC. Retrieved from [Link]

  • Costello, C. E., et al. (2023). Defining the Ceramide Composition of Bovine and Human Milk Gangliosides by Direct Infusion ESI-CID Tandem Mass Spectrometry of Native and Permethylated Molecular Species. PubMed. Retrieved from [Link]

  • Kishimoto, Y., et al. (1968). The fatty acid composition of brain sphingolipids: Sphingomyelin, ceramide, cerebroside, and cerebroside sulfate. ResearchGate. Retrieved from [Link]

  • Labclinics. (n.d.). N-Hexanoyl-biotin-D-erythro-sphingosine. Retrieved from [Link]

  • Beck, G. C., et al. (2021). The Anti-Infectious Role of Sphingosine in Microbial Diseases. MDPI. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.